Hh-Ag1.5
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-chloro-4,7-difluoro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClF2N3OS/c1-32-20-5-7-21(8-6-20)34(16-17-3-2-4-19(15-17)18-11-13-33-14-12-18)28(35)27-25(29)24-22(30)9-10-23(31)26(24)36-27/h2-4,9-15,20-21,32H,5-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZDWPYJFCAZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClF2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hh-Ag1.5: A Technical Guide to its Mechanism of Action in Hedgehog Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hh-Ag1.5 is a potent, synthetic, small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial during embryonic development and plays a significant role in adult tissue maintenance, repair, and regeneration.[3] Dysregulation of the Hedgehog pathway is implicated in various developmental disorders and cancers. This compound serves as a valuable research tool for probing the intricacies of Hh signaling and holds potential for therapeutic applications in regenerative medicine. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action: Direct Activation of Smoothened
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch actively inhibits Smoothened (Smo), preventing downstream signal transduction. The binding of a Hedgehog ligand to Ptch alleviates this inhibition, allowing Smo to become active and initiate a signaling cascade that culminates in the activation of Gli family transcription factors and the expression of Hh target genes.[4]
This compound bypasses the need for Hedgehog ligand binding to Ptch. Instead, it directly binds to and activates Smoothened, initiating the downstream signaling events. This has been demonstrated in studies where this compound was able to rescue Hh signaling defects in Shh-null mouse embryos, but not in Smo-null embryos, indicating its action is downstream of Shh but dependent on Smo.
Quantitative Data Summary
The potency and binding affinity of this compound have been characterized in various assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 1 nM | Hedgehog Pathway Activation | Not Specified | |
| Ki | 0.52 nM | Competition Binding Assay | Smo-containing membranes |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosage & Administration | Observed Effects | Reference |
| Aged Mice (Fracture Healing) | 20 mg/kg, oral gavage daily | Increased Hh target gene expression, enhanced callus volume and bone volume, improved mechanical strength of calluses. |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the Hedgehog signaling pathway.
Caption: this compound directly activates Smoothened, bypassing Patched.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Smoothened
This protocol is a synthesized representation based on descriptions of similar assays.
Objective: To determine the binding affinity of this compound to the Smoothened receptor.
Materials:
-
Membranes prepared from cells overexpressing Smoothened.
-
Radiolabeled this compound (e.g., [3H]this compound).
-
Unlabeled this compound (for competition).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine Smo-containing membranes (10-20 µg of protein) with a fixed concentration of radiolabeled this compound. For competition assays, add increasing concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) or the inhibitory constant (Ki) by analyzing the binding data using appropriate software (e.g., Prism).
Caption: Workflow for a radioligand binding assay.
Gli-Luciferase Reporter Gene Assay
This protocol is a generalized procedure based on common practices for this type of assay.
Objective: To quantify the activation of the Hedgehog signaling pathway by this compound.
Materials:
-
A cell line responsive to Hedgehog signaling (e.g., NIH/3T3 or C3H10T1/2 cells).
-
A luciferase reporter plasmid containing multiple Gli-binding sites upstream of a minimal promoter.
-
A control plasmid for transfection normalization (e.g., a Renilla luciferase or β-galactosidase plasmid).
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity for this compound-treated cells compared to vehicle-treated cells. Determine the EC50 value by fitting the dose-response curve.
Caption: Workflow for a Gli-luciferase reporter assay.
In Vivo Mouse Fracture Healing Model
This protocol is based on the study by Hilt et al. (2018).
Objective: To evaluate the in vivo efficacy of this compound in promoting bone fracture healing.
Materials:
-
Aged female C57BL/6 mice (e.g., 18 months old).
-
Surgical instruments for creating a femoral fracture and intramedullary pinning.
-
This compound (20 mg/mL in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Oral gavage needles.
-
Micro-CT scanner, radiography equipment, and mechanical testing apparatus.
Procedure:
-
Fracture Creation: Under anesthesia, create a mid-diaphyseal femur fracture in the mice and stabilize it with an intramedullary pin.
-
Drug Administration: Prepare the this compound dosing solution by diluting the 20 mg/mL DMSO stock 1:6 with PBS. Administer 20 mg/kg of this compound or an equivalent volume of the vehicle control to the mice daily via oral gavage.
-
Monitoring and Analysis: At specified time points (e.g., 7, 14, and 21 days post-operation), euthanize cohorts of mice.
-
Radiographic and Micro-CT Analysis: Analyze the fracture calluses using radiography and micro-computed tomography (µCT) to assess healing, callus volume, and bone volume.
-
Gene Expression Analysis: Isolate RNA from the fracture callus and perform quantitative real-time PCR (qRT-PCR) to measure the expression of Hh target genes (e.g., Ptch1, Gli1) and markers of osteogenesis and chondrogenesis.
-
Mechanical Testing: Perform torsional mechanical testing on the healed femurs to determine their strength.
Caption: Workflow for an in vivo mouse fracture healing study.
Conclusion
This compound is a well-characterized and potent agonist of the Smoothened receptor, making it an invaluable tool for studying the Hedgehog signaling pathway. Its ability to directly activate Smo provides a means to dissect the downstream components of the pathway and to explore the therapeutic potential of Hh activation in various contexts, including tissue regeneration and repair. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important small molecule.
References
- 1. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling: From Basic Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Hh-Ag1.5: A Technical Guide to Hedgehog Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hh-Ag1.5 is a potent, synthetic small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By directly binding to and activating Smo, this compound mimics the action of endogenous Hedgehog ligands, initiating a signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activities, detailed experimental protocols for its use, and its application in in vivo models.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch represses the activity of the G protein-coupled receptor-like protein Smoothened (Smo). Ligand binding to Ptch alleviates this repression, allowing Smo to become active and transduce the signal into the cell. This leads to a cascade of intracellular events that prevent the proteolytic cleavage of Gli transcription factors into their repressor forms. Instead, full-length Gli proteins are processed into transcriptional activators that translocate to the nucleus and induce the expression of Hh target genes, such as Gli1 and Ptch1.[2]
This compound: Mechanism of Action
This compound acts as a direct agonist of Smoothened.[1] Unlike endogenous Hh ligands that act on Ptch, this compound bypasses the need for ligand-receptor interaction at the level of Ptch and directly activates Smo. This mode of action has been confirmed through biochemical studies, including competitive binding assays.
References
what is the function of Hh-Ag1.5
An In-Depth Technical Guide to the Function of Hh-Ag1.5
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular regeneration in adults.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and degenerative disorders.[1] A central component of this pathway is the G-protein-coupled receptor-like protein Smoothened (Smo), which acts as the primary signal transducer.[1][2] this compound is a potent, synthetic, small-molecule agonist that directly targets and activates Smo, thereby initiating the downstream signaling cascade. Developed as an optimized derivative of the initial hit compound Hh-Ag1.1, this compound serves as a powerful chemical tool for researchers and a potential therapeutic agent in regenerative medicine. This guide provides a comprehensive overview of its mechanism of action, quantitative profile, and applications, supported by detailed experimental methodologies.
Core Function and Mechanism of Action
This compound functions as a direct activator of the Smoothened receptor. In the canonical Hedgehog pathway, the 12-pass transmembrane receptor Patched (Ptc) tonically inhibits Smo in the absence of a Hedgehog ligand (e.g., Sonic hedgehog, Shh). The binding of an Hh ligand to Ptc alleviates this inhibition, allowing Smo to become active.
This compound bypasses the need for ligand-Ptc interaction by binding directly to Smo. This interaction induces a conformational change in Smo, leading to its activation and accumulation in the primary cilium, a critical step for signal transduction in mammals. Activated Smo initiates a series of intracellular events that prevent the proteolytic cleavage of the Glioma-associated oncogene (Gli) family of transcription factors (Gli1, Gli2, Gli3). As a result, full-length, activator forms of Gli proteins translocate to the nucleus and drive the expression of Hh target genes, including PTCH1 (as part of a negative feedback loop) and GLI1 itself.
Quantitative Profile: Potency and Binding Affinity
This compound is characterized by its high potency and affinity for the Smoothened receptor. The data below, compiled from multiple studies, quantifies its biological activity.
| Parameter | Value | Assay Type / Context | Reference(s) |
| EC50 | 1 nM | Hedgehog (Hh) pathway activation. | |
| 7 nM | Gli-responsive reporter activity stimulation. | ||
| IC50 | 1 nM | Agonist activity. | |
| Ki | 0.52 nM | Binding to Smo-containing cell membranes. | |
| 0.5 nM | Competition binding assay using [3H]SAG-1.3. | ||
| 2.3 nM | Competition binding assay using [3H]Cyclopamine. |
Experimental Protocols and Evidence
The function of this compound has been validated through a series of robust in vitro and in vivo experiments.
Target Engagement and Binding Affinity Assays
Direct binding of this compound to Smo was demonstrated using competitive binding assays.
Methodology: Immunocomplex Competitive Binding Assay
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are transiently transfected with an expression construct encoding Smo tagged with an epitope (e.g., Hemagglutinin, HA).
-
Ligand Incubation: Transfected cells are incubated for 2 hours at 37°C with a low concentration (e.g., 5 nM) of radiolabeled [3H]-Hh-Ag1.5.
-
Competition: For competition experiments, parallel incubations are performed in the presence of a 1000-fold molar excess of an unlabeled competitor, such as unlabeled this compound, an inactive structural analog, or an Smo antagonist like cyclopamine.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the HA-tagged Smo protein is immunoprecipitated using an anti-HA antibody conjugated to beads.
-
Quantification: The radioactivity of the precipitated immunocomplex is measured using a scintillation counter. A significant reduction in radioactivity in the presence of unlabeled this compound, but not the inactive analog, confirms specific binding.
Cellular Activity and Pathway Activation Assays
The ability of this compound to activate the Hh pathway in a cellular context is typically measured using a reporter gene assay.
Methodology: Gli-Responsive Luciferase Reporter Assay
-
Cell Line Generation: A cell line responsive to Hh signaling, such as the mouse embryonic fibroblast line C3H10T1/2, is stably transfected with a reporter construct. This construct contains the firefly luciferase gene under the control of a promoter with multiple Gli binding sites.
-
Compound Treatment: The engineered reporter cells are plated and treated with varying concentrations of this compound or control compounds (e.g., vehicle, Shh protein).
-
Incubation: Cells are incubated for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 24-48 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The resulting luminescence, which is directly proportional to the level of Hh pathway activation, is measured with a luminometer.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value, representing the concentration of this compound that elicits a half-maximal response.
In Vivo Efficacy
The biological function of this compound has been confirmed in animal models.
-
Developmental Biology: In utero administration of this compound was shown to rescue developmental defects in Shh-null mouse embryos. Crucially, it had no effect in Smo-null embryos, providing definitive evidence that its site of action is Smo or a downstream component.
-
Tissue Regeneration: In a study using aged mice with femur fractures, a model for delayed healing, systemic oral administration of this compound led to a significant increase in Hh target gene expression (Ptch1, Gli1) at the fracture site. This pathway activation resulted in larger callus volume (+40%), increased bone volume (+25%), and mechanically stronger bones compared to vehicle-treated controls.
Applications in Research and Drug Development
The specific and potent activity of this compound makes it an invaluable tool for multiple scientific disciplines.
-
Basic Research: It is widely used as a positive control to selectively activate the Hh pathway, enabling researchers to dissect its complex roles in cell differentiation, proliferation, and tissue patterning.
-
Stem Cell Biology: this compound is a key reagent in protocols for cellular reprogramming and directed differentiation. It has been successfully used to induce the differentiation of human induced pluripotent stem cells (hiPSCs) into spinal motor neurons and other neural cell types. It also facilitates the expansion of quiescent liver stem cells in vitro, highlighting its potential in regenerative medicine.
-
Drug Discovery: While Hh pathway inhibitors are a major focus in oncology, agonists like this compound are being explored for therapeutic applications in regenerative medicine. Its proven efficacy in preclinical models of bone fracture healing suggests its potential for treating nonunion fractures or accelerating recovery in elderly patients. Its ability to stimulate liver stem cells opens avenues for treating liver failure.
References
The Core Interaction: A Technical Guide to Hh-Ag1.5 and the Smoothened Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making it a key target for therapeutic intervention. The G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo), is the central signal transducer of this pathway. Hh-Ag1.5 is a potent, synthetic small-molecule agonist that directly activates Smoothened, bypassing the canonical signaling initiation that requires Hedgehog ligand binding to the Patched (Ptch) receptor. This guide provides an in-depth technical overview of the interaction between this compound and the Smoothened receptor, presenting quantitative data, summarizing key experimental methodologies, and visualizing the core signaling and experimental workflows.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a conserved signal transduction cascade essential for cellular differentiation, proliferation, and tissue patterning.[1] In vertebrates, the pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its 12-pass transmembrane receptor, Patched (Ptch).[2][3] In the absence of a ligand, Ptch tonically inhibits the activity of Smoothened (Smo), preventing downstream signal transduction.[1][4] This "off-state" leads to the proteolytic processing of Gli family transcription factors into their repressor forms (GliR), which translocate to the nucleus and inhibit the transcription of Hh target genes.
Upon Hh ligand binding to Ptch, the inhibition on Smo is relieved. Activated Smo then translocates to the primary cilium, a crucial organelle for Hh signal transduction in vertebrates. This "on-state" initiates a complex intracellular cascade that prevents the cleavage of Gli proteins. The full-length Gli activator forms (GliA) then move to the nucleus to activate the transcription of target genes, including PTCH1 and GLI1, which are involved in cell fate, proliferation, and survival.
This compound: A Direct Smoothened Agonist
This compound is a small-molecule agonist that potently activates the Hedgehog pathway. Unlike the endogenous Hedgehog ligands, this compound does not interact with the Ptch receptor. Instead, it binds directly to the Smoothened receptor, forcing its active conformation and initiating the downstream signaling cascade. This makes this compound an invaluable tool for studying the Hh pathway downstream of Ptch and for investigating the therapeutic potential of directly modulating Smo activity.
Quantitative Data: this compound and Smoothened Interaction
The potency and binding affinity of this compound for the Smoothened receptor have been quantified through various cell-based and biochemical assays. This data is crucial for understanding its biological activity and for its application in experimental settings.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 1 nM | Hedgehog Signaling Activation | - | |
| EC50 | 7 nM | Gli-responsive reporter activity | - | |
| Ki | 0.52 nM | Competition binding assay with Smo-containing membranes | - | |
| Ki | 0.5 nM | [3H]SAG-1.3 competition binding assay | - | |
| Ki | 2.3 nM | [3H]Cyclopamine competition binding assay | - | |
| Kd | 0.37 nM | Saturation binding assay with [3H]-Hh-Ag 1.5 | Membranes from Smo-overexpressing 293T cells |
Table 1: Quantitative parameters for the interaction of this compound with the Smoothened receptor. EC50 (half-maximal effective concentration) indicates the concentration of agonist that provokes a response halfway between the baseline and maximum response. Ki (inhibition constant) represents the affinity of the ligand for the receptor in a competition binding assay. Kd (dissociation constant) is a measure of the binding affinity between the ligand and the receptor.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the canonical Hedgehog signaling pathway and the mechanism of action of this compound.
References
- 1. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
Hh-Ag1.5: A Potent Smoothened Agonist in Developmental Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate determination, proliferation, and tissue patterning. Its precise regulation is paramount for the normal formation of a vast array of structures, from the neural tube to the limbs. Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. Hh-Ag1.5 is a potent, cell-permeable, small-molecule agonist of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh cascade. By activating Smo, this compound mimics the action of endogenous Hedgehog ligands, thereby initiating the downstream signaling events that ultimately lead to the activation of Gli transcription factors and the expression of Hh target genes. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in developmental biology research.
Core Mechanism of Action
In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smoothened (Smo), preventing signal transduction. The binding of a Hedgehog ligand (or an agonist like this compound) to Smo alleviates this inhibition, leading to the activation and ciliary localization of Smo. This initiates a signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, including Ptch1 and Gli1 themselves (in a negative feedback loop), which are critical for cellular responses such as proliferation and differentiation.[1][2] this compound directly binds to and activates Smo, thereby bypassing the need for endogenous Hh ligands.[1]
Quantitative Data
The potency and binding affinity of this compound have been characterized in various assays. The following table summarizes key quantitative data for this Smoothened agonist.
| Parameter | Value | Assay System | Reference |
| EC50 | ~1 nM | Hedgehog-responsive reporter cell line | [3] |
| Ki | 0.52 nM | Competition binding assay with Smo-containing membranes | [3] |
| Kd | 0.37 nM | Saturation binding assay with [³H]-Hh-Ag1.5 on Smo-expressing 293T cell membranes |
Note: EC50 (half-maximal effective concentration) indicates the concentration of agonist that produces 50% of the maximal response. Ki (inhibition constant) reflects the binding affinity of the agonist to the receptor in a competition assay. Kd (dissociation constant) is a measure of the binding affinity between the agonist and its receptor. Lower values for these parameters indicate higher potency and affinity.
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
Caption: this compound directly activates Smoothened, initiating downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Hedgehog Pathway Activation Assay using a Luciferase Reporter
This protocol is designed to quantify the activation of the Hedgehog pathway in response to this compound treatment using a cell line stably expressing a Gli-responsive luciferase reporter.
Materials:
-
This compound (stock solution in DMSO)
-
Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Hedgehog-responsive reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Serum Starvation: Once cells are confluent, replace the growth medium with low-serum medium and incubate for 4-6 hours. This step helps to reduce basal pathway activity.
-
This compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the diluted agonist to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known Hh pathway agonist like SAG).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This protocol measures the change in mRNA levels of Hedgehog target genes, such as Gli1 and Ptch1, following treatment with this compound.
Materials:
-
This compound
-
Target cells or tissues
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH, Actin)
-
qPCR instrument
Procedure:
-
Cell/Tissue Treatment: Treat cells in culture with this compound at the desired concentration and for the appropriate duration. For in vivo studies, collect tissues at specified time points after this compound administration.
-
RNA Extraction: Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in triplicate for each sample and gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
In Vivo Administration of this compound for Murine Fracture Healing Model
This protocol describes the systemic administration of this compound to a mouse model of bone fracture to study its effect on healing.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS) or corn oil
-
Mice with induced fractures (e.g., femoral fracture)
-
Oral gavage needles
Procedure:
-
This compound Formulation: Dissolve this compound in DMSO to create a stock solution (e.g., 20 mg/mL). For oral administration, this stock can be diluted with PBS or corn oil. A common final vehicle composition is 10% DMSO in PBS or corn oil.
-
Dosing: Administer this compound to the mice via oral gavage. A typical dose used in fracture healing studies is 20 mg/kg body weight, administered daily or on weekdays.
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO in PBS) to a control group of mice.
-
Monitoring and Analysis: Monitor the fracture healing process over time using methods such as radiography, micro-computed tomography (μCT), and histological analysis. At the end of the study, tissues can be harvested for molecular analysis (e.g., qPCR for Hh target genes).
In Vivo Administration for Liver Regeneration Model
This protocol details the use of this compound to stimulate the expansion of liver stem cells.
Materials:
-
This compound
-
Cell culture medium for liver stem cells
Procedure:
-
In Vitro Expansion: Isolate liver stem cells from non-injured liver tissue. Culture the cells in a specific liver-conditioned medium.
-
This compound Treatment: Add this compound to the culture medium at a concentration of 5 μM. The treatment is typically continued for 3 weeks, with the medium and agonist being replenished regularly.
-
In Vivo Transplantation: After the expansion period, the cultured liver stem cells can be transplanted into a mouse model of liver failure to assess their regenerative capacity.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Caption: A generalized workflow for in vitro and in vivo this compound studies.
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of the Hedgehog signaling pathway in developmental biology and regenerative medicine. Its high potency and direct mode of action on Smoothened make it a precise instrument for activating the Hh cascade in a controlled manner. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of Hh pathway activation in various biological contexts. As our understanding of Hedgehog signaling continues to expand, the utility of specific and potent modulators like this compound will undoubtedly grow, paving the way for new discoveries and potential therapeutic applications.
References
Hh-Ag1.5: A Technical Guide to its Application in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hh-Ag1.5 is a potent, small-molecule agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] With an EC50 of 1 nM, it serves as a powerful chemical tool for activating Sonic Hedgehog (Shh) signaling in vitro and in vivo.[2][3] The Hedgehog pathway is a fundamental regulator of embryonic development, adult tissue homeostasis, and stem cell maintenance and differentiation.[4] Dysregulation of this pathway is implicated in various developmental disorders and cancers. This guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated applications in directing stem cell fate, with a focus on osteogenic and chondrogenic lineages.
Core Mechanism: Activation of the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is regulated by the interplay between the transmembrane receptors Patched1 (Ptch1) and Smoothened (Smo).
-
In the "OFF" state (absence of Hh ligand): Ptch1 constitutively inhibits Smo, preventing its localization to the primary cilium. This allows for the proteolytic cleavage of the Glioma-associated oncogene (Gli) transcription factors into their repressor forms (GliR). GliR translocates to the nucleus and represses the transcription of Hh target genes.
-
In the "ON" state (presence of Hh ligand or agonist): The binding of an Hh ligand (like Sonic, Indian, or Desert Hedgehog) to Ptch1 alleviates the inhibition of Smo. Smo then translocates to the primary cilium and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length, activator forms of Gli (GliA) accumulate, translocate to the nucleus, and activate the transcription of target genes, including GLI1 and PTCH1 themselves (a negative feedback mechanism), as well as genes involved in cell proliferation, survival, and differentiation.
This compound functions by directly binding to and activating Smoothened, effectively mimicking the presence of a natural Hedgehog ligand and forcing the pathway into its "ON" state.
Quantitative Data on this compound Activity and Effects
The potency and biological effects of this compound have been quantified across various experimental systems.
| Parameter | Value | System / Context | Reference |
| EC50 | 1 nM | Hedgehog pathway activation | |
| Ki | 0.52 nM | Binding to Smo-containing membranes | |
| IC50 | 1 nM | Agonist activity | |
| Gli1 Expression | >100% Increase | Fractured femur (mouse), Day 7 post-fracture | |
| Ptch1 Expression | >100% Increase | Fractured femur (mouse), Day 7 post-fracture | |
| Gli1 Expression | ~60% Increase | Fractured femur (mouse), Day 10 post-fracture | |
| Ptch1 Expression | ~60% Increase | Fractured femur (mouse), Day 10 post-fracture | |
| Callus Total Volume | 40% Increase | Fracture healing (mouse), Day 21 post-fracture | |
| Callus Bone Volume | 25% Increase | Fracture healing (mouse), Day 21 post-fracture | |
| Callus Vascular Volume | 85% Increase | Fracture healing (mouse), Day 14 post-fracture |
Applications in Stem Cell Differentiation
The Hh pathway is a critical moderator of mesenchymal stem cell (MSC) differentiation. Activation of the pathway is known to promote osteoblastic and chondrogenic differentiation while inhibiting adipogenesis.
Osteogenic and Chondrogenic Differentiation
This compound has demonstrated significant efficacy in promoting bone formation, particularly in a healing-challenged context. In a study using aged mice with femur fractures, systemic administration of this compound led to robust activation of the Hh pathway at the fracture site. This resulted in:
-
Significantly increased expression of Hh target genes Gli1 and Ptch1.
-
Enhanced callus volume and bone volume.
-
Earlier radiographic fracture bridging.
-
Mechanically stronger calluses.
These findings strongly suggest that this compound promotes the differentiation of mesenchymal and/or skeletal stem cells into osteogenic and chondrogenic lineages to accelerate bone repair. The upregulation of osteogenic genes like Sp7 further supports its role in driving osteogenesis.
Liver Stem Cell Activation
This compound has been shown to break the quiescence of non-injured liver stem cells. Treatment with this compound (5 µM for 3 weeks) facilitated a dramatic expansion of quiescent CD133+ CD45- liver stem cells in vitro, suggesting a role in liver regeneration.
Neurogenic Differentiation
While direct studies using this compound in neurogenesis are limited, the Hh pathway is a well-established regulator of neural stem cell (NSC) behavior in the adult brain's neurogenic niches. Pharmacological activation of the pathway using the comparable Smoothened agonist SAG has been shown to influence NSC proliferation and differentiation. Given its potent Smo agonist activity, this compound is a relevant tool for investigating the role of Hh signaling in directing NSCs toward neuronal or glial fates.
Experimental Protocols & Methodologies
Protocol 1: In Vivo Induction of Osteogenesis in a Mouse Fracture Model
This protocol is adapted from a study on fracture healing in aged mice.
-
Animal Model: Aged (e.g., 18-month-old) C57BL/6 female mice are used as a healing-impaired model. A stabilized diaphyseal femur fracture is created surgically.
-
This compound Administration:
-
Preparation: Dissolve this compound powder in a suitable vehicle (e.g., DMSO for stock, further diluted for administration).
-
Dosage: Administer the Hh agonist or vehicle control daily via a clinically relevant route, such as oral gavage or intraperitoneal injection, starting at the time of fracture.
-
-
Analysis Timeline: Sacrifice cohorts of mice at various time points post-fracture (e.g., Day 7, 10, 14, 21).
-
Gene Expression Analysis (qPCR):
-
Harvest tissue from the fracture callus and the contralateral intact femur.
-
Isolate total RNA using a standard method (e.g., Trizol).
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers for Hh target genes (Gli1, Ptch1) and osteogenic/chondrogenic markers (Sp7, Col1a1, etc.).
-
Normalize expression to a housekeeping gene.
-
-
Micro-Computed Tomography (microCT) Analysis:
-
Harvest fractured femurs at later time points (e.g., Day 14, 21).
-
Fix the samples (e.g., in 10% neutral buffered formalin).
-
Scan the femurs using a high-resolution microCT system.
-
Analyze the 3D reconstructions to quantify total callus volume (TV), bone volume (BV), bone volume fraction (BV/TV), and tissue mineral density.
-
-
Mechanical Testing:
-
At the final time point (e.g., Day 21), perform biomechanical testing (e.g., torsion testing) on the healed femurs to determine mechanical properties like maximum torque and stiffness.
-
Protocol 2: In Vitro Chondrogenic/Osteogenic Differentiation of MSCs
This is a generalized protocol for inducing differentiation in a 3D culture system.
-
MSC Culture: Culture human or mouse mesenchymal stem cells (MSCs) in standard growth medium.
-
Pellet Culture Formation:
-
Resuspend MSCs at a density of approximately 2.5 x 105 cells per conical tube.
-
Centrifuge to form a cell pellet at the bottom of the tube. This 3D environment facilitates chondrogenesis.
-
-
Differentiation Induction:
-
Chondrogenic Medium: Replace growth medium with a specialized chondrogenic medium (e.g., DMEM supplemented with dexamethasone, ascorbate, ITS+ Premix, and a growth factor like TGF-β3).
-
Osteogenic Medium: For osteogenic differentiation, plate cells on tissue culture plastic and use an osteogenic medium (e.g., α-MEM with ascorbate and β-glycerol phosphate).
-
Treatment: Add this compound (e.g., 1-200 nM) or vehicle (DMSO) to the differentiation medium.
-
-
Medium Changes: Change the medium every 2-3 days for the duration of the experiment (typically 14-28 days).
-
Analysis of Differentiation:
-
Gene Expression (qPCR): At various time points, harvest cell pellets/monolayers for RNA extraction and qPCR analysis of key differentiation markers.
-
Chondrogenic: SOX9, ACAN (Aggrecan), COL2A1 (Collagen Type II).
-
Osteogenic: RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin).
-
-
Histology/Staining:
-
After 21-28 days, fix, embed, and section the pellets.
-
Chondrogenesis: Stain with Alcian Blue or Safranin O to visualize proteoglycan-rich matrix.
-
Osteogenesis: Stain monolayers with Alizarin Red S to detect calcium deposits or for Alkaline Phosphatase (ALP) activity.
-
-
Immunohistochemistry: Use antibodies to detect protein expression of markers like Collagen Type II.
-
Protocol 3: Hedgehog Pathway Reporter Assay
This assay quantifies the activation of the Hh signaling pathway.
-
Cell Line: Use a responsive cell line, such as mouse embryonic 10T1/2 fibroblasts, stably transfected with a Gli-responsive luciferase reporter construct.
-
Cell Plating: Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a dilution series of this compound (or other agonists/antagonists) for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to determine the EC50 value.
Conclusion
This compound is a highly potent and specific Smoothened agonist that provides a reliable method for activating the Hedgehog signaling pathway. Its demonstrated ability to promote osteogenic and chondrogenic differentiation in challenging in vivo models and to activate quiescent liver stem cells highlights its potential in regenerative medicine and drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists aiming to leverage this compound to explore the intricate roles of Hedgehog signaling in stem cell biology and tissue repair.
References
Hh-Ag1.5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Chemical Properties, Biological Activity, and Experimental Utilization of a Potent Hedgehog Signaling Agonist.
Introduction
Hh-Ag1.5 is a potent, small-molecule agonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3][4] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers and developmental disorders, making it a key target for therapeutic intervention. This compound activates the pathway by binding to the Smoothened (Smo) receptor, a central component of the Hh signaling cascade. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a synthetic compound with the chemical name 3-chloro-4,7-difluoro-N-(4-(methylamino)cyclohexyl)-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamide. It is typically supplied as a solid, with a color ranging from white to off-white or yellow.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₆ClF₂N₃OS | |
| Molecular Weight | 526.04 g/mol | |
| CAS Number | 612542-14-0 | |
| Purity | ≥98% (typically determined by HPLC) | |
| Appearance | White to off-white or yellow solid | |
| EC₅₀ (Hedgehog pathway activation) | 1 nM | |
| EC₅₀ (Gli-responsive reporter activity) | 7 nM | |
| Kᵢ (Smoothened binding) | 0.52 nM | |
| Solubility in DMSO | ≥ 50 mg/mL (95.05 mM) | |
| Solubility in Ethanol | 26.3 mg/mL (50 mM) |
Biological Activity and Mechanism of Action
This compound is a highly potent agonist of the Hedgehog signaling pathway, with a reported EC₅₀ of 1 nM for pathway activation. It exerts its effect by directly binding to and activating the G-protein-coupled receptor, Smoothened (Smo).
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cell differentiation, proliferation, and tissue patterning. In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of Smoothened (Smo), preventing downstream signaling. Upon binding of a Hedgehog ligand (or an agonist like this compound to Smo), the inhibition by PTCH1 is relieved, leading to the activation of Smo. This initiates a signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes that control cell fate and proliferation.
Caption: The Hedgehog signaling pathway activated by this compound.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For a 10 mM stock solution, dissolve 5.26 mg of this compound in 1 mL of high-purity DMSO. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture. Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
For in vivo studies, various formulations can be prepared. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 2.5 mg/mL solution can be prepared by dissolving this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Hedgehog Pathway Reporter Gene Assay
This assay is used to quantify the activation of the Hedgehog pathway in response to this compound. It typically utilizes a cell line, such as NIH/3T3 cells, that is stably or transiently transfected with a reporter construct containing a Gli-responsive promoter driving the expression of a reporter gene, most commonly firefly luciferase. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.
Workflow for a Hedgehog Reporter Gene Assay:
References
Hh-Ag1.5 CAS number and structure
An In-depth Technical Guide to Hh-Ag1.5
Introduction
This compound is a potent, synthetic, small-molecule agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Its high affinity and specificity for Smo make it a valuable tool for researchers studying the Hh pathway's role in embryonic development, tissue regeneration, and disease states such as cancer.[5] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant quantitative data, and experimental protocols.
Chemical Properties and Structure
-
CAS Number: 612542-14-0
-
Chemical Name: 3-Chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide
-
Molecular Formula: C28H26ClF2N3OS
-
SMILES: O=C(N(CC1=CC(C2=CC=NC=C2)=CC=C1)[C@H]3CC--INVALID-LINK--CC3)C(SC4=C(C=CC(F)=C54)F)=C5Cl
Quantitative Data
The following table summarizes the key quantitative parameters associated with this compound's biological activity.
| Parameter | Value | Assay Conditions |
| EC50 | 1 nM | Hedgehog pathway activation |
| 7 nM | Stimulation of Gli-responsive reporter activity | |
| Ki | 0.5 nM | [3H]SAG-1.3 binding assay |
| 2.3 nM | [3H]Cyclopamine binding assay | |
| 0.52 nM | Binding to Smo-containing membranes | |
| Molecular Weight | 526.04 g/mol |
Mechanism of Action & Signaling Pathway
This compound functions as a direct agonist of the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the transmembrane protein Patched (Ptc) normally inhibits Smo's activity. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to Ptc alleviates this inhibition, allowing Smo to become active and initiate a downstream signaling cascade. This cascade ultimately leads to the activation of Gli family transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.
This compound bypasses the need for Hedgehog ligand and Ptc interaction by directly binding to and activating Smo. This direct activation makes this compound a powerful tool for robustly and specifically activating the Hh pathway for experimental purposes.
Experimental Protocols
Preparation of Stock Solutions
This compound is typically supplied as a solid powder. Due to its hydrophobic nature, it is soluble in organic solvents but not in aqueous solutions.
-
DMSO Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM, in anhydrous DMSO. For a 10 mM stock solution, dissolve 5.26 mg of this compound in 1 mL of DMSO. Gentle warming or sonication may be required to fully dissolve the compound. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Ethanol Stock Solution: this compound is also soluble in ethanol. A 50 mM stock solution can be prepared by dissolving 26.3 mg in 1 mL of ethanol.
In Vitro Experimental Workflow: Gli-Responsive Reporter Assay
This assay is commonly used to quantify the activation of the Hedgehog pathway.
Protocol:
-
Cell Culture: Plate cells (e.g., Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-luciferase reporter) in a 96-well plate.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). A typical concentration range to determine the EC50 would be from 0.01 nM to 1 µM.
-
Incubation: Incubate the cells for 48 hours to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the Gli-reporter luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
Applications in Cell Differentiation and Reprogramming
This compound is utilized in various protocols for directed differentiation and chemical reprogramming of stem cells.
-
Neural Stem Cell Reprogramming: Used in protocols for the chemical reprogramming of mouse embryonic fibroblasts into neural stem cells.
-
Spinal Motor Neuron Differentiation: Induces the differentiation of human induced pluripotent stem cells (hiPSCs) into spinal motor neurons.
-
Liver Stem Cell Expansion: At a concentration of 5 µM, this compound has been shown to facilitate the expansion of quiescent liver stem cells in vitro.
In Vivo Applications
This compound has been used in animal models to study the effects of Hedgehog pathway activation. For instance, systemic administration of this compound in a mouse model of bone fracture was shown to improve the healing process, leading to greater callus volume and bone volume. This highlights its potential for research in regenerative medicine.
References
- 1. This compound | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. xcessbio.com [xcessbio.com]
- 5. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hh-Ag1.5: In Vitro Application Notes and Protocols for Hedgehog Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hh-Ag1.5 is a potent, small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] With a high affinity and specificity for Smo, this compound serves as a powerful tool for in vitro studies of Hedgehog pathway activation and its downstream effects. These application notes provide detailed protocols for utilizing this compound in common cell-based assays, including a Hedgehog signaling reporter assay, a Smoothened binding assay, and a cell differentiation assay. The quantitative data presented, along with the experimental workflows and pathway diagrams, offer a comprehensive guide for researchers investigating the therapeutic potential of targeting the Hedgehog pathway.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[4][5] Dysregulation of this pathway is implicated in various developmental disorders and cancers. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of the Hh signal. In the absence of an Hh ligand, the Patched (Ptch) receptor inhibits Smo activity. Ligand binding to Ptch alleviates this inhibition, allowing Smo to activate downstream signaling cascades that culminate in the activation of Gli transcription factors and the expression of Hh target genes.
This compound is a synthetic, non-peptidyl small molecule that directly binds to and activates Smo, independent of the Hh ligand and Ptch. This makes it an invaluable tool for dissecting the downstream consequences of Smo activation in a controlled in vitro setting.
Quantitative Data
The following tables summarize the key in vitro activity parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 | 1 nM | Hedgehog (Hh) signaling reporter assay | |
| IC50 | 1 nM | Agonist activity | |
| Ki | 0.52 nM | Binding to Smo-containing membranes |
Table 2: this compound Chemical Properties
| Property | Value |
| Chemical Formula | C28H26ClF2N3OS |
| Molecular Weight | 526.04 g/mol |
| CAS Number | 612542-14-0 |
| Appearance | Yellow solid |
| Solubility | Up to 50 mM in DMSO |
Signaling Pathway and Mechanism of Action
This compound directly binds to the Smoothened (Smo) receptor, a member of the Frizzled-class of G protein-coupled receptors. This binding event induces a conformational change in Smo, leading to its activation. Activated Smo then initiates a downstream signaling cascade that results in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). The activated Gli proteins translocate to the nucleus and induce the transcription of Hedgehog target genes, which are involved in cell proliferation, differentiation, and survival.
Caption: Hedgehog signaling pathway activation by this compound.
Experimental Protocols
Hedgehog Signaling Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Caption: Workflow for a Hedgehog signaling reporter assay.
Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture NIH-3T3 Gli-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Starvation:
-
The next day, gently aspirate the growth medium and replace it with 100 µL of low-serum medium (DMEM with 0.5% FBS).
-
Incubate for 4-6 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in low-serum medium. A suggested starting concentration range is 0.01 nM to 100 nM.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known Hedgehog agonist like SAG).
-
Add 100 µL of the diluted this compound or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Smoothened Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for the Smoothened receptor using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the Smoothened receptor (e.g., HEK293T-Smo).
-
Radiolabeled Smoothened antagonist (e.g., [3H]-Cyclopamine or a suitable fluorescent ligand).
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Unlabeled Smoothened antagonist (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, varying concentrations of this compound (e.g., 0.01 nM to 1 µM), and a fixed concentration of the radiolabeled Smoothened antagonist.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).
-
-
Binding Reaction:
-
Initiate the binding reaction by adding the cell membranes containing the Smoothened receptor to each well.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Cell Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of progenitor cells into a specific lineage that is dependent on Hedgehog signaling. The example below focuses on the osteogenic differentiation of C3H10T1/2 mesenchymal stem cells.
Materials:
-
C3H10T1/2 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Osteogenic differentiation medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
Alkaline Phosphatase (ALP) staining kit or ALP activity assay kit
-
Alizarin Red S staining solution
Protocol:
-
Cell Seeding:
-
Culture C3H10T1/2 cells in Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 24-well plate at a density that will allow for long-term culture.
-
-
Induction of Differentiation:
-
Once the cells reach confluence, switch the medium to osteogenic differentiation medium containing a final concentration of this compound (e.g., 10 nM - 100 nM) or vehicle control (DMSO).
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity (Early Marker):
-
After 5-7 days of differentiation, fix the cells and stain for ALP activity using an ALP staining kit according to the manufacturer's instructions.
-
Alternatively, lyse the cells and measure ALP activity using a colorimetric or fluorometric assay.
-
-
Mineralization (Late Marker):
-
After 14-21 days, fix the cells and stain for calcium deposits with Alizarin Red S solution.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
-
-
Data Analysis:
-
Compare the levels of ALP activity and mineralization in this compound-treated cells to the vehicle-treated control cells.
-
Conclusion
This compound is a versatile and potent tool for the in vitro investigation of the Hedgehog signaling pathway. The protocols provided herein offer a starting point for researchers to explore the effects of Smoothened activation in various cellular contexts. The detailed methodologies and quantitative data will aid in the design and interpretation of experiments aimed at understanding the role of Hedgehog signaling in health and disease, and in the development of novel therapeutics targeting this crucial pathway.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 3. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Hh-Ag1.5 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hh-Ag1.5 is a potent, small-molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2][3] It specifically targets the Smoothened (Smo) receptor, a key component of this pathway, with a reported EC50 of approximately 1 nM.[1][2] The Hedgehog signaling pathway is crucial in embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of this pathway is implicated in the development of various cancers. This compound serves as a valuable tool for in vitro and in vivo studies aimed at understanding the intricacies of Hedgehog signaling and for the development of novel therapeutics.
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound:
| Property | Value | Reference |
| Molecular Weight | 526.04 g/mol | |
| CAS Number | 612542-14-0 | |
| Appearance | Yellow solid | |
| Purity | >98% | |
| Solubility in DMSO | Up to 50 mM | |
| EC50 (Hedgehog agonist) | ~1 nM | |
| Storage (Solid Powder) | 4°C, desiccated | |
| Storage (DMSO Solution) | -20°C or -80°C |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Ultrasonic bath
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Work in a clean, designated area, such as a laminar flow hood, to minimize contamination. Ensure all equipment is clean and dry.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.26 mg of this compound (Molecular Weight = 526.04 g/mol ).
-
-
Dissolution in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 5.26 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution (Optional but Recommended):
-
Visually inspect the solution for any undissolved particles.
-
If particulates are present, the solution can be gently warmed at 37°C for a short period or placed in an ultrasonic bath until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Stock Solution Preparation Table
| Desired Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.526 mg |
| 5 mM | 2.63 mg |
| 10 mM | 5.26 mg |
| 20 mM | 10.52 mg |
| 50 mM | 26.30 mg |
Visualizations
Hedgehog Signaling Pathway Activation by this compound
Caption: this compound activates the Hedgehog pathway by targeting SMO.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for Hh-Ag1.5, a Potent Hedgehog Signaling Pathway Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the use of Hh-Ag1.5, a small molecule agonist of the Smoothened (Smo) receptor and a potent activator of the Hedgehog (Hh) signaling pathway.
Introduction to this compound
This compound is a synthetic small molecule that activates the Hedgehog signaling pathway by directly binding to and modulating the activity of the G protein-coupled receptor, Smoothened (Smo). This pathway is crucial in embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of the Hedgehog pathway is implicated in various developmental disorders and cancers. This compound serves as a valuable tool for studying the intricacies of Hedgehog signaling and for potential therapeutic applications.
Effective Concentrations of this compound in Cell Lines
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes the known effective concentrations for pathway activation and cellular differentiation.
| Cell Line/System | Application | Effective Concentration | Notes |
| General | Hedgehog Pathway Activation | EC50: 1 nM[1] | EC50 refers to the concentration that elicits a half-maximal response in pathway activation, often measured by Gli1 reporter assays. |
| General | Smoothened Binding | Ki: 0.52 nM[1] | Ki represents the inhibition constant for this compound binding to the Smoothened receptor. |
| Liver Stem Cells | In vitro expansion | 5 µM[1] | Used for the expansion of quiescent liver stem cells. |
| LAP-Smo MEF cells | Smoothened/Dlg5 Interaction Study | 200 nM | Used to study the interaction between Smoothened and Discs large homolog 5 (Dlg5) upon pathway activation.[2] |
| Shh-LIGHT2 (NIH/3T3 derivative) | Hedgehog Pathway Activation | EC50: 3 nM | A clonal NIH/3T3 cell line with a stably integrated Gli-dependent firefly luciferase reporter used to measure pathway activation.[3] |
Key Experimental Protocols
Detailed methodologies for critical experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Determination of this compound Effective Concentration (EC50) using a Gli-Luciferase Reporter Assay
This protocol outlines the steps to determine the EC50 of this compound in a cell line stably expressing a Gli-responsive luciferase reporter, such as the Shh-LIGHT2 cell line.
Materials:
-
Shh-LIGHT2 cells (or other suitable Gli-reporter cell line)
-
DMEM with 10% Bovine Calf Serum (BCS) and 0.5% BCS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Culture the cells in DMEM with 10% BCS until they reach confluence.
-
Once confluent, switch the medium to DMEM with 0.5% BCS.
-
Prepare serial dilutions of this compound in DMEM with 0.5% BCS. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the optimal range.
-
Add the diluted this compound to the cells. Include a vehicle control (DMSO) and a positive control if available (e.g., a known concentration of Sonic Hedgehog ligand).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
Assessment of Hedgehog Pathway Activation by Quantitative Real-Time PCR (qRT-PCR) for Gli1 Expression
This protocol describes how to measure the upregulation of the Hedgehog target gene, Gli1, in response to this compound treatment.
Materials:
-
Target cell line (e.g., NIH/3T3, C3H10T1/2)
-
6-well tissue culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Gli1 and a reference gene (e.g., GAPDH, Actb)
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for Gli1 and a reference gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in Gli1 mRNA expression relative to the vehicle-treated control.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol provides a general framework for inducing osteogenic differentiation of MSCs, such as C3H10T1/2 cells, using this compound.
Materials:
-
C3H10T1/2 cells or other MSCs
-
Basal medium (e.g., DMEM with 10% FBS)
-
Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
This compound stock solution
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Seed MSCs in multi-well plates and allow them to reach confluence in basal medium.
-
To induce differentiation, replace the basal medium with osteogenic differentiation medium.
-
Add this compound to the differentiation medium at the desired concentration (a starting range of 10 nM to 1 µM is recommended for optimization). Include a control group with differentiation medium alone.
-
Culture the cells for 7-21 days, changing the medium with fresh this compound every 2-3 days.
-
Assess early differentiation (Day 7-14): Stain for alkaline phosphatase activity, an early marker of osteogenesis, according to the kit manufacturer's instructions.
-
Assess late differentiation (Day 14-21): Stain for calcium deposits using Alizarin Red S to visualize matrix mineralization, a hallmark of mature osteoblasts.
Neuronal Differentiation of Neural Progenitor Cells (NPCs)
This protocol outlines a general approach for directing the differentiation of NPCs towards a neuronal lineage using this compound.
Materials:
-
Neural progenitor cells
-
NPC proliferation medium (e.g., DMEM/F12 with B27 supplement, EGF, and bFGF)
-
Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement, without growth factors)
-
This compound stock solution
-
Antibodies for neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescence microscope
Procedure:
-
Plate NPCs on coated culture vessels (e.g., poly-L-ornithine and laminin) in proliferation medium.
-
To initiate differentiation, withdraw the growth factors (EGF and bFGF) and switch to neuronal differentiation medium.
-
Add this compound to the differentiation medium at a concentration to be optimized (a starting range of 10 nM to 1 µM is suggested).
-
Culture the cells for 7-14 days, changing the medium with fresh this compound every 2-3 days.
-
Assess neuronal differentiation by immunocytochemistry for neuronal markers such as β-III tubulin and MAP2.
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Figure 1. Simplified Hedgehog signaling pathway activated by this compound.
Figure 2. General experimental workflow for determining this compound effective concentration.
Conclusion
This compound is a potent and specific activator of the Hedgehog signaling pathway, making it an invaluable tool for in vitro studies. The effective concentration is highly dependent on the cell type and the biological question being addressed. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this compound in their specific experimental systems. It is recommended that researchers perform dose-response experiments to determine the optimal concentration for their particular cell line and assay.
References
Application Notes and Protocols for Hh-Ag1.5 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hh-Ag1.5 is a potent, small-molecule agonist of the Hedgehog (Hh) signaling pathway with an EC50 of 1 nM.[1][2] It functions as an activator of the Sonic hedgehog (Shh) signaling cascade by directly binding to the Smoothened (Smo) receptor, a key transmembrane protein in the pathway.[3][4] Unlike endogenous Hh ligands, this compound bypasses the need for the Patched (Ptc) receptor, directly modulating Smo activity.[4] The Hedgehog signaling pathway is crucial for embryonic development, tissue regeneration, and adult stem cell maintenance. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The ability of this compound to pharmacologically activate this pathway makes it a valuable tool for in vivo research, particularly in models of tissue repair and regenerative medicine. Animal model studies have demonstrated its therapeutic potential in conditions such as liver failure and age-impaired fracture healing.
Mechanism of Action
The Hedgehog signaling pathway is a critical regulator of cell proliferation and differentiation. In the absence of an Hh ligand, the Ptc receptor inhibits the activity of Smo, preventing downstream signaling. This leads to the proteolytic processing of Gli transcription factors into their repressor forms (GliR), which in turn inhibits the transcription of Hh target genes.
The binding of this compound directly to the Smoothened (Smo) receptor induces a conformational change that relieves the inhibition by the Patched (Ptc) receptor. This activation of Smo initiates a downstream signaling cascade that prevents the cleavage of Gli transcription factors into their repressor forms. As a result, the full-length activator forms of Gli (GliA) translocate to the nucleus and induce the expression of Hh target genes, such as Ptch1 and Gli1, which are involved in cell fate determination, proliferation, and tissue repair.
Caption: this compound signaling pathway activation.
Data Presentation
This compound In Vivo Efficacy Data
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| Aged Mice (C57BL/6, 18 months old) | Femur Fracture | 20 mg/kg this compound in DMSO/PBS, daily oral gavage | - 40% increase in callus volume at POD21- 25% increase in bone volume at POD21- 85% increase in callus vascularity at POD14- Significantly greater mechanical strength of calluses at POD21 | |
| Not Specified | Liver Failure | Not Specified | Mediated reprogramming breaks the quiescence of noninjured liver stem cells, rescuing liver failure. |
Experimental Protocols
General Workflow for In Vivo this compound Studies
Caption: General experimental workflow for in vivo this compound studies.
Detailed Protocol: this compound Administration in a Mouse Fracture Model
This protocol is based on the methodology described in the study of fracture healing in aged mice.
1. Materials
-
This compound (e.g., XcessBio)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Syringes
-
Animal scale
2. Animal Model
-
Species: Mouse (e.g., C57BL/6)
-
Age: Aged (e.g., 18 months) to model impaired healing.
-
Housing: Standard environment with 12-hour light/dark cycles.
-
Randomization: Animals are randomly divided into a vehicle control group and an this compound treatment group.
3. Preparation of Dosing Solution
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20 mg/mL).
-
On each day of dosing, dilute the stock solution 1:6 with PBS to achieve the final desired concentration for administration.
-
Vehicle Control: Prepare an equivalent volume of DMSO diluted 1:6 with PBS.
4. Administration
-
Dosage: 20 mg/kg body weight.
-
Route: Oral gavage.
-
Frequency: Once daily on weekdays, starting from the day of the procedure (Post-Operative Day 0) until the time of sacrifice.
-
Procedure:
-
Weigh the mouse to calculate the precise volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound solution or vehicle control.
-
Monitor the animal briefly after the procedure to ensure recovery.
-
5. Endpoint Analysis
-
Micro-CT Analysis:
-
After sacrifice, dissect the fractured bone (e.g., femur).
-
Fix the tissue (e.g., in 10% neutral buffered formalin).
-
Scan the samples using a micro-computed tomography (microCT) system.
-
Analyze the scans to quantify callus volume, bone volume, and vascularity (with contrast agent).
-
-
Gene Expression Analysis (qPCR):
-
Harvest callus tissue at an early time point (e.g., POD7).
-
Isolate RNA from the tissue using a standard protocol (e.g., TRIzol extraction).
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers for Hh target genes (Ptch1, Gli1) and appropriate housekeeping genes for normalization.
-
-
Mechanical Testing:
-
At a late time point (e.g., POD21), dissect the healed bones.
-
Perform biomechanical testing (e.g., three-point bending) to determine the mechanical strength of the healed callus.
-
Disclaimer: This document is intended for research use only and is not for human consumption or therapeutic use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Hh-Ag1.5 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hh-Ag1.5 is a potent, small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical regulator of embryonic development and plays significant roles in adult tissue homeostasis, repair, and in the pathology of various diseases, including cancer.[1] Activation of the Hh pathway through Smoothened agonism can stimulate cellular proliferation and differentiation, making this compound a valuable tool for in vivo studies in mouse models of tissue regeneration, cancer, and developmental biology.
These application notes provide a comprehensive overview of the reported dosage and administration of this compound in mouse studies, along with detailed experimental protocols. Due to the limited published data on this compound across different disease models, this document also includes analogous data for another widely used Smoothened agonist, SAG, to provide a broader context and starting point for experimental design. It is crucial to note that dosages and protocols for SAG are not directly transferable to this compound and must be independently optimized.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Studies
| Indication | Mouse Strain | Dosage | Administration Route | Vehicle | Dosing Schedule | Observed Effects | Reference |
| Fracture Healing | C57BL/6 (aged) | 20 mg/kg | Oral Gavage | DMSO diluted 1:6 with PBS | Once every weekday | Increased Hh target gene expression (Ptch1, Gli1), enhanced callus volume and bone volume, increased callus vascularity, and improved mechanical strength of healing fractures. | [2][3] |
Table 2: Analogous Data for Smoothened Agonist (SAG) in Mouse Studies
Disclaimer: The following data is for the Smoothened agonist SAG and is provided for informational purposes only. Dosages are not directly transferable to this compound and require independent optimization.
| Indication | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |
| Down Syndrome Model | Ts65Dn | Not Specified | Not Specified | Not Specified | Rescued cerebellar size and behavioral phenotypes. | [4] |
| Parkinson's Disease Model | 6-OHDA lesioned mice | 5 mg/kg, 7 mg/kg, 10 mg/kg, 20 mg/kg | Intraperitoneal (i.p.) | Daily or single dose | Attenuated L-Dopa induced dyskinesia. | |
| Teratogenicity | C57BL/6J (pregnant) | 15, 17, 20 mg/kg | Intraperitoneal (i.p.) | Single dose | Induced pre-axial polydactyly in embryos in a dose-dependent manner. | |
| Traumatic Brain Injury | ddy (male) | Not Specified | Intravenous (i.v.) | Repeated administration | Reduced vasogenic edema and neuroinflammation, and improved neurological dysfunction. | |
| Congenital Defects (ECO syndrome model) | Ick-mutant | Not Specified | Injection into pregnant mice | Not Specified | Rescued multiple congenital defects, including cleft palate. | |
| Neonatal Cerebellar Injury | Not Specified | 20 µg/g | Intraperitoneal (i.p.) | Not Specified | Prevented glucocorticoid-induced neonatal cerebellar developmental abnormalities. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound for Fracture Healing Studies in Mice
This protocol is adapted from the methodology described in a study on fracture healing in aged mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 20 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.
-
-
Preparation of Dosing Solution:
-
On the day of administration, dilute the 20 mg/mL this compound stock solution 1:6 with sterile PBS. For example, to prepare 70 µL of dosing solution, mix 10 µL of the stock solution with 60 µL of PBS.
-
The final concentration of the dosing solution will be approximately 2.86 mg/mL.
-
The final concentration of DMSO in the dosing solution will be approximately 14.3%.
-
Prepare a vehicle control solution by diluting DMSO 1:6 with PBS.
-
-
Animal Dosing:
-
Weigh each mouse accurately to determine the correct volume of the dosing solution to administer.
-
The target dose is 20 mg/kg. The volume to administer can be calculated as follows:
-
Volume (mL) = (Weight of mouse in kg * 20 mg/kg) / 2.86 mg/mL
-
-
For the vehicle control group, administer an equivalent volume of the DMSO/PBS mixture (e.g., 1 mL/kg).
-
Administer the solution carefully via oral gavage using a proper technique to avoid injury to the esophagus.
-
The dosing schedule reported for the fracture healing model was once every weekday.
-
Safety Precautions:
-
Handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Mandatory Visualizations
Caption: Hedgehog Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Administration.
Caption: Logical Flow for In Vivo Smoothened Agonist Studies.
References
- 1. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Genetically and Histologically Accurate Mouse Model of Basal Cell Carcinoma - University of Michigan [available-inventions.umich.edu]
- 3. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Oral Gavage Administration of Hh-Ag1.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hh-Ag1.5 is a potent, small-molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] With an EC50 of 1 nM, it effectively activates the pathway, mimicking the action of endogenous Hedgehog ligands like Sonic hedgehog (Shh).[2][3] The Hedgehog signaling pathway is crucial during embryonic development and plays a significant role in adult tissue maintenance, repair, and stem cell regulation.[4] Dysregulation of this pathway is implicated in various diseases, including cancer and degenerative disorders. This compound serves as a critical tool for investigating the therapeutic potential of Hh pathway activation in various models, including fracture healing and liver regeneration.
Mechanism of Action: The Hedgehog Signaling Pathway
In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of the G-protein-coupled receptor-like protein Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Upon binding of a Hedgehog ligand to PTCH1, or direct activation of SMO by an agonist like this compound, the inhibition is relieved. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of Hh target genes, including PTCH1 and GLI1.
Caption: this compound directly activates SMO, turning the Hedgehog signaling pathway 'ON'.
Application Notes
This compound has been utilized effectively in preclinical models to explore the benefits of Hh pathway activation. A notable application is in a mouse model of impaired fracture healing.
Key Findings from In Vivo Studies: Systemic oral administration of this compound in aged mice with femoral fractures has been shown to significantly enhance the healing process. The agonist successfully activated the Hh pathway at the fracture site, leading to improved osseous and vascular responses.
Summary of Quantitative Data from Fracture Healing Study
| Parameter | Treatment Group | Outcome | Post-Operative Day (POD) | Citation |
| Radiographic Healing | This compound | Significantly higher callus bridging scores | 14 | |
| Callus Volume (microCT) | This compound | +40% increase compared to vehicle | 21 | |
| Bone Volume (microCT) | This compound | +25% increase compared to vehicle | 21 | |
| Callus Vascularity (microCT) | This compound | +85% increase in vessel volume | 14 | |
| Mechanical Strength | This compound | Significantly greater than control | 21 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol outlines the preparation of this compound for administration to mice. The choice of vehicle is critical for solubility and animal safety. This compound is available as a powder or in a DMSO solution. A common vehicle for oral gavage involves a mixture that ensures solubility and is well-tolerated by the animals.
Materials:
-
This compound powder (Cellagen Technology, MedchemExpress, etc.)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound and vehicle needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg). The maximum dosing volume for mice is typically 10 mL/kg.
-
Initial Solubilization: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. To initially dissolve the compound, add a small volume of DMSO (e.g., 5-10% of the final volume). Vortex thoroughly until the powder is completely dissolved.
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle. A commonly used vehicle formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: While vortexing, slowly add the dissolved this compound/DMSO solution to the final vehicle mixture. Ensure the solution remains clear. If precipitation occurs, gentle warming or sonication may be required.
-
Storage: Prepare the solution fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots of the compound in DMSO can be stored at -20°C.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standardized procedure for administering the prepared this compound solution to mice via oral gavage. This method ensures direct delivery of a precise volume to the stomach.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped) for adult mice
-
1 mL syringe
-
Animal scale
Procedure Workflow
Caption: Standardized workflow for oral gavage administration in mice.
Step-by-Step Gavage Administration:
-
Animal Preparation: Weigh the mouse accurately to calculate the precise volume of the this compound solution to be administered.
-
Gavage Needle Measurement: Before the first use on a cohort of similar-sized mice, measure the correct insertion depth by holding the gavage needle against the side of the mouse. The tip should extend from the mouth to the last rib or xiphoid process. Mark this depth on the needle with a permanent marker.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head and prevent movement. The animal should be held in an upright, vertical position. This helps to straighten the path to the esophagus.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors). Advance the needle along the upper palate towards the back of the throat. The mouse will typically swallow as the tube enters the esophagus. The needle should pass with no resistance. If resistance is met, do not force it. Withdraw and attempt again.
-
Administration: Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to administer the solution. A slow, steady administration rate minimizes the risk of reflux.
-
Withdrawal: After administration, smoothly and slowly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor it closely for at least 10-15 minutes for any signs of respiratory distress, which could indicate improper administration into the trachea. Continue monitoring as per the approved animal care protocol.
References
Application Notes and Protocols for Liver Stem Cell Expansion using Hh-Ag1.5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro expansion of quiescent liver stem cells (LSCs) using the small molecule Hedgehog agonist, Hh-Ag1.5. The protocols outlined below are based on the findings of Mitra et al., who demonstrated that this compound can effectively break the quiescence of non-injured liver stem cells, leading to their robust expansion and potential for rescuing liver failure.[1][2]
Introduction
The adult liver possesses a remarkable capacity for regeneration, a process driven by resident stem and progenitor cells. However, in cases of severe or chronic liver disease, this endogenous regenerative potential is often insufficient. The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, has been identified as a key player in liver regeneration and the activation of hepatic stem cells.[3]
This compound is a potent small molecule agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Activation of this pathway by this compound has been shown to stimulate the proliferation of quiescent liver stem cells, offering a promising strategy for generating therapeutically relevant numbers of these cells for applications in regenerative medicine and drug discovery.
Key Applications:
-
Regenerative Medicine: Expansion of patient-derived liver stem cells for autologous transplantation in the treatment of liver failure and metabolic liver diseases.
-
Drug Discovery and Toxicology: Generation of a reliable source of human hepatocytes and cholangiocytes for in vitro drug screening and toxicity testing.
-
Disease Modeling: Development of in vitro models of liver diseases using expanded liver stem cells.
Signaling Pathway
The small molecule this compound activates the canonical Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor Smoothened (SMO). The binding of this compound to SMO alleviates this inhibition, leading to the activation of downstream signaling cascades. This results in the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Caption: Hedgehog signaling pathway activation by this compound.
Experimental Protocols
Isolation of Quiescent Liver Stem Cells (CD133+/CD45-)
This protocol describes the isolation of quiescent liver stem cells from non-injured mouse liver tissue.
Materials:
-
Freshly isolated mouse liver
-
HBSS (Hank's Balanced Salt Solution)
-
Collagenase Type IV
-
DNase I
-
FACS Buffer (PBS with 2% FBS)
-
Anti-CD133 antibody (conjugated to a fluorophore)
-
Anti-CD45 antibody (conjugated to a different fluorophore)
-
Flow cytometer
Procedure:
-
Perfuse the liver with HBSS to remove blood.
-
Mince the liver tissue into small pieces.
-
Digest the tissue with Collagenase Type IV and DNase I at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Perform red blood cell lysis if necessary.
-
Wash the cells with FACS buffer.
-
Incubate the cells with anti-CD133 and anti-CD45 antibodies.
-
Wash the cells to remove unbound antibodies.
-
Sort the CD133+/CD45- cell population using a flow cytometer.
Expansion of Liver Stem Cells with this compound
This protocol details the in vitro expansion of the isolated CD133+/CD45- liver stem cells.
Materials:
-
Isolated CD133+/CD45- liver stem cells
-
Liver Specific Conditioned Media (see section 3.3 for preparation)
-
This compound (5 mM stock solution in DMSO)
-
Matrigel
-
24-well culture plates
Procedure:
-
Resuspend the isolated CD133+/CD45- liver stem cells in Liver Specific Conditioned Media.
-
Plate the cells on Matrigel-coated 24-well plates.
-
After two weeks of initial culture, supplement the media with 5 µM this compound.
-
Change the media and add fresh this compound three times per week.
-
Continue the treatment for 3 weeks for robust expansion.
-
After the expansion phase, maintain the cells in Liver Specific Conditioned Media without this compound.
-
Passage the cells as needed.
Preparation of Liver Specific Conditioned Media
The exact composition of the "liver specific conditioned media" used in the primary study is not publicly detailed. However, a typical basal medium for liver organoid and stem cell culture can be prepared as follows. This should be further optimized based on experimental needs.
Basal Medium Formulation:
| Component | Final Concentration |
| Advanced DMEM/F12 | - |
| B27 Supplement | 1x |
| N2 Supplement | 1x |
| N-Acetylcysteine | 1.25 µM |
| Gastrin | 10 nM |
| EGF | 50 ng/mL |
| R-spondin 1 (conditioned medium) | 10% (v/v) |
| FGF10 | 100 ng/mL |
| Nicotinamide | 10 mM |
| HGF | 50 ng/mL |
Note: The "conditioned" aspect implies that the medium may be collected from a co-culture system or a specific cell line that secretes factors beneficial for liver stem cell growth. Researchers may need to establish their own conditioning protocol.
Differentiation to Hepatocytes and Cholangiocytes
Expanded liver stem cells can be differentiated into both hepatocyte and cholangiocyte lineages.
Hepatocyte Differentiation:
-
Plate the expanded LSCs on a suitable matrix (e.g., Matrigel or collagen).
-
Culture the cells in a hepatocyte differentiation medium containing factors such as HGF and Oncostatin M.
-
Monitor the expression of hepatocyte-specific markers (e.g., Albumin, AAT) over 2-3 weeks.
Cholangiocyte Differentiation:
-
Culture the expanded LSCs in a 3D Matrigel dome.
-
Use a cholangiocyte differentiation medium containing factors like EGF and FGF10.
-
Observe the formation of bile duct-like structures and monitor the expression of cholangiocyte markers (e.g., CK19).
Quantitative Data Summary
The following table summarizes the expected outcomes based on the study by Mitra et al. Researchers should use this as a template to record their own experimental data.
| Parameter | Control (without this compound) | This compound Treatment (5 µM) | Reference |
| Fold Expansion of LSCs (after 3 weeks) | Baseline | Dramatic Expansion | |
| Expression of Stem Cell Markers (e.g., Nanog) | Low/Negative | Positive | |
| Expression of Cell Cycle Markers (CDK4, CDK6, Cyclin D1/D3) | Low | Upregulated | |
| Hepatocyte Differentiation Efficiency (%) | To be determined | To be determined | |
| Cholangiocyte Differentiation Efficiency (%) | To be determined | To be determined | |
| In vivo Lifespan of FRG KO Mice (days) | ~30-40 days | Significantly Increased (p<0.001) |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from liver tissue to in vivo application.
Caption: Experimental workflow for liver stem cell expansion and application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of CD133+/CD45- cells | Inefficient tissue digestion; Suboptimal antibody staining. | Optimize collagenase concentration and digestion time; Titrate antibodies for optimal signal-to-noise ratio. |
| Poor cell viability after sorting | Harsh sorting conditions. | Use a lower pressure during sorting; Sort into a tube containing media with serum or other protective agents. |
| Limited expansion with this compound | Suboptimal culture conditions; Incorrect this compound concentration. | Ensure the quality of the Liver Specific Conditioned Media; Perform a dose-response curve for this compound to find the optimal concentration for your cells. |
| Spontaneous differentiation | Inappropriate media composition; Cell density. | Ensure the media components are fresh and properly stored; Optimize seeding density to maintain a stem-like state. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell sources. It is recommended to consult the original research articles for further details.
References
- 1. A small molecule Hedgehog agonist HhAg1.5 mediated reprogramming breaks the quiescence of noninjured liver stem cells for rescuing liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Conditioned Medium and Bone Marrow Stem Cell Lysate on the Course of Acetaminophen-Induced Liver Failure | Semantic Scholar [semanticscholar.org]
- 3. WO2015001124A1 - Conditioned medium from human adult liver stem cells and its use in the treatment of liver disorders - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Fracture Healing with Hh-Ag1.5
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Hedgehog (Hh) signaling is a critical pathway in embryonic development and tissue homeostasis, including bone formation.[1] The small molecule agonist Hh-Ag1.5 offers a powerful tool to investigate the therapeutic potential of activating this pathway to enhance fracture repair, particularly in compromised healing scenarios such as aging.[2][3] this compound acts by targeting the Smoothened (Smo) receptor, a key component of the Hh signaling cascade, leading to the activation of downstream transcription factors and the expression of genes involved in osteogenesis and angiogenesis.[2][4] These application notes provide a summary of the effects of this compound on fracture healing and detailed protocols for its use in preclinical studies.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated when an Hh ligand binds to its receptor, Patched1 (Ptch1). This binding relieves the inhibition that Ptch1 exerts on Smoothened (Smo), allowing Smo to activate the Gli family of transcription factors. Activated Gli proteins then translocate to the nucleus and induce the expression of target genes, including Gli1 and Ptch1 itself, which are involved in cell proliferation, differentiation, and survival. In the context of bone healing, activation of this pathway promotes both chondrogenesis and osteogenesis, essential processes for callus formation and bone regeneration.
Figure 1: Simplified Hedgehog signaling pathway activated by this compound.
Quantitative Data Summary
Systemic administration of this compound has been shown to significantly improve fracture healing in aged mice. The following tables summarize the key quantitative findings from a study using a mouse femur fracture model.
Table 1: Effect of this compound on Callus Properties at Post-Operative Day 21 (POD21)
| Parameter | Vehicle Control | This compound Treatment | Percentage Increase |
| Callus Volume (mm³) | ~18 | ~25.2 | 40% |
| Bone Volume (mm³) | ~4 | ~5 | 25% |
Table 2: Effect of this compound on Callus Vascularity at Post-Operative Day 14 (POD14)
| Parameter | Vehicle Control | This compound Treatment | Percentage Increase |
| 3D MicroCT Angiography Vessel Volume (mm³) | ~0.2 | ~0.37 | 85% |
Table 3: Radiographic Healing Assessment (Goldberg Score) at Post-Operative Day 14 (POD14)
| Goldberg Score | Vehicle Control | This compound Treatment |
| % with Full Bridging (Score of 2) | 0% | 39% |
Table 4: Mechanical Strength of Calluses at Post-Operative Day 21 (POD21)
| Parameter | Vehicle Control | This compound Treatment |
| Mechanical Strength | Significantly Lower | Significantly Greater |
Experimental Protocols
The following protocols are based on a study investigating the effects of this compound on fracture healing in an aged mouse model.
Animal Model and Fracture Creation
-
Animal Model: Aged (18-month-old) female C57BL/6 mice are used as a model for compromised fracture healing.
-
Anesthesia: Administer appropriate anesthesia to the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure:
-
Create a diaphyseal femur fracture.
-
Stabilize the fracture with an intramedullary pin.
-
This compound Administration
-
Drug Preparation:
-
Dissolve this compound (XcessBio) in DMSO to a concentration of 20 mg/ml.
-
Dilute this stock solution 1:6 with PBS.
-
-
Dosage and Administration:
-
Administer a daily dose of 20 mg/kg of this compound via oral gavage.
-
For the vehicle control group, administer an equivalent volume of DMSO diluted 1:6 with PBS (1 mL/kg).
-
Begin treatment on the day of fracture (Post-Operative Day 0) and continue until the time of sacrifice.
-
Figure 2: Experimental workflow for studying this compound in fracture healing.
Assessment of Fracture Healing
-
Radiographic Analysis:
-
Take radiographs at various time points (e.g., POD7, POD14, POD21).
-
Assess healing progression using a scoring system such as the Goldberg score.
-
-
Micro-Computed Tomography (microCT) Analysis:
-
At the desired endpoint (e.g., POD21), sacrifice the mice and harvest the femurs.
-
Perform microCT scans to quantify callus volume and bone volume.
-
-
Vascularity Assessment (3D MicroCT Angiography):
-
At an earlier time point (e.g., POD14), perform in vivo microCT angiography to assess callus vascularity.
-
This technique allows for the quantification of vessel volume within the callus.
-
-
Gene Expression Analysis (qPCR):
-
At various time points (e.g., POD7, 10, 14), harvest the fracture callus.
-
Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of Hh target genes (Gli1, Ptch1) and markers of osteogenesis and chondrogenesis.
-
-
Mechanical Testing:
-
At a later time point (e.g., POD21), perform biomechanical testing (e.g., three-point bending) on the healed femurs to determine the mechanical strength of the callus.
-
The use of this compound provides a valuable approach for investigating the role of the Hedgehog signaling pathway in fracture healing. The provided protocols and data offer a framework for designing and interpreting experiments aimed at developing novel therapeutic strategies for enhancing bone repair, particularly in patient populations with compromised healing. Further research is warranted to translate these preclinical findings to clinical applications.
References
- 1. The Hedgehog signalling pathway in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of hedgehog signaling by systemic agonist improves fracture healing in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonic Hedgehog Influences the Balance of Osteogenesis and Adipogenesis in Mouse Adipose-Derived Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hh-Ag1.5 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hh-Ag1.5 is a potent small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers.[2][3] this compound serves as a critical tool for researchers studying the mechanistic roles of Hedgehog signaling in oncogenesis, for validating downstream pathway components, and for screening potential therapeutic inhibitors. These application notes provide detailed protocols and quantitative data for the use of this compound in cancer cell line research.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO). Upon ligand binding, this inhibition is relieved, leading to the activation of SMO. This activation triggers a downstream signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then drive the transcription of Hh target genes, including PTCH1 and GLI1 themselves, which are involved in cell proliferation, survival, and differentiation.[2][4] this compound directly activates SMO, bypassing the need for ligand-PTCH1 interaction, and thus potently stimulates the downstream signaling cascade.
Diagram of the Hedgehog Signaling Pathway and this compound Action
Caption: Mechanism of this compound action on the Hedgehog signaling pathway.
Quantitative Data
As an agonist, this compound is not typically characterized by an IC50 value for cytotoxicity. Instead, its potency is measured by its EC50 for activating the Hedgehog pathway. While specific EC50 values for this compound in various cancer cell lines are not widely published, its high potency is well-established. For the analogous Smoothened agonist, SAG, the EC50 for pathway activation is approximately 3 nM in Shh-LIGHT2 reporter cells. This compound itself has a reported IC50 of 1 nM for its agonist activity.
The primary quantitative measure of this compound activity in cancer cell lines is the upregulation of downstream target genes such as GLI1 and PTCH1.
Table 1: Effect of Hedgehog Agonists on Target Gene Expression
| Compound | Cell Line | Concentration | Treatment Time | Target Gene | Fold Change (mRNA) | Reference |
| SAG | MDA-MB-231 (Breast Cancer) | 250 nM | 48 h | SMO | Significant Increase | |
| SAG | Granule Neuron Precursors | 15-240 nM | 24 h | Gli1 | Dose-dependent increase | |
| This compound | Aged Mouse Fracture Callus | Not specified | 7-10 days | Gli1, Ptch1 | >100% increase at day 7 |
Note: Data from in vivo studies are included to illustrate the potent effect on target gene expression.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To stimulate the Hedgehog signaling pathway in cultured cancer cells using this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Protocol:
-
Seed cancer cells in tissue culture plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in complete cell culture medium. A typical concentration range for pathway activation is 10-250 nM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. For gene expression analysis, a time course of 24 to 48 hours is common. For other downstream assays, the incubation time may vary.
Diagram of Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for cancer cell line experiments using this compound.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To quantify the change in mRNA levels of Hedgehog target genes (GLI1, PTCH1) following this compound treatment.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following this compound treatment, wash cells with ice-cold PBS and lyse them according to the RNA isolation kit manufacturer's protocol.
-
Quantify the isolated RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Western Blot Analysis for Protein Expression
Objective: To detect changes in the protein levels of Hedgehog pathway components (e.g., GLI1, PTCH1) after this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GLI1, PTCH1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells. As an agonist, this compound is expected to promote proliferation in cell lines with a dependency on Hedgehog signaling.
Materials:
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or a commercial kit like CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate for a period relevant to cell proliferation (e.g., 24, 48, and 72 hours).
-
At each time point, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/XTT assays).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of the Hedgehog signaling pathway in cancer. The protocols outlined above provide a framework for utilizing this potent agonist to study pathway activation and its downstream effects on gene expression, protein levels, and cell viability in cancer cell lines. Careful experimental design and adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of Hedgehog-driven malignancies and the development of novel therapeutic strategies.
References
- 1. cellagentech.com [cellagentech.com]
- 2. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hedgehog pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hh-Ag1.5 Concentration for Hedgehog Signaling Pathway Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Hh-Ag1.5, a potent Hedgehog (Hh) signaling pathway agonist, for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[1][2] In the absence of a Hedgehog ligand, the Patched (Ptc) receptor inhibits Smo.[3][4][5] When this compound binds to Smo, it mimics the effect of the natural Hedgehog ligand, relieving the inhibition by Ptc and activating the downstream signaling cascade. This leads to the activation of Gli transcription factors, which then regulate the expression of target genes involved in cell proliferation, differentiation, and tissue patterning.
Q2: What is a good starting concentration for this compound in my experiment?
Based on published data, this compound is a highly potent agonist with an EC50 (half-maximal effective concentration) of approximately 1 nM. For initial experiments, a concentration range of 1 nM to 100 nM is recommended. Some studies have used concentrations around 25 nM for reporter gene assays and 100 nM to substitute for recombinant Hh protein.
Q3: How do I determine the optimal concentration of this compound for my specific cell type and assay?
The optimal concentration of this compound can vary depending on the cell line, assay type, and experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific conditions. This typically involves treating your cells with a range of this compound concentrations and measuring the desired biological response.
Q4: What are some common readouts to measure Hedgehog pathway activation?
Common methods to assess the activation of the Hedgehog pathway include:
-
Reporter gene assays: Using cell lines that have a Gli-responsive reporter gene (e.g., luciferase or β-galactosidase) to quantify the transcriptional activity of Gli.
-
Quantitative PCR (qPCR): Measuring the mRNA expression levels of downstream target genes of the Hh pathway, such as Gli1 and Ptch1.
-
Western blotting: Detecting the protein levels of Hh pathway components, such as Gli1.
-
Phenotypic assays: Observing changes in cell proliferation, differentiation, or morphology that are known to be regulated by the Hh pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activation of the Hh pathway | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM). |
| Cell line is not responsive to Hh signaling. | Confirm that your cell line expresses the necessary components of the Hh pathway (e.g., Smo, Gli). Consider using a positive control cell line known to be responsive. | |
| Inactive this compound. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High background signal or cellular toxicity | This compound concentration is too high. | Perform a dose-response experiment to identify a concentration that provides robust activation without causing toxicity. |
| Off-target effects of this compound. | While this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. | |
| Degradation of this compound. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Compound | EC50 | Ki | Recommended Starting Concentration Range | Reference |
| This compound | ~1 nM | 0.52 nM | 1 nM - 100 nM |
Detailed Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a general procedure for performing a dose-response experiment to determine the optimal this compound concentration using a Gli-responsive luciferase reporter assay.
Materials:
-
Cells stably expressing a Gli-responsive luciferase reporter
-
Complete cell culture medium
-
This compound powder
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
The day before treatment, seed your reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
-
Prepare Serial Dilutions of this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in complete cell culture medium to prepare a range of treatment concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24-48 hours) under standard cell culture conditions.
-
-
Luciferase Assay:
-
After the incubation period, remove the treatment medium and wash the cells gently with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay reagent.
-
Read the luminescence on a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the luciferase activity of the treated wells to the vehicle control.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value. The optimal concentration for your experiments will typically be at or near the top of the plateau of this curve.
-
Visualizations
Caption: Hedgehog signaling pathway activation by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Hh-Ag1.5 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Hh-Ag1.5 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2][3][4] It functions by targeting and activating the Smoothened (Smo) receptor, a key component of the Hh pathway.[1] In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. The binding of an agonist like this compound relieves this inhibition, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.
Q2: What are the recommended storage conditions for this compound?
For long-term storage and to ensure stability, this compound should be handled and stored according to the following guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Long-term | Store in a desiccated environment. |
| DMSO Stock Solution | -20°C | Short-term | For longer shelf life, store DMSO solution at -20°C. |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO up to 50 mM. To prepare a stock solution, dissolve the solid powder in anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can potentially lead to degradation of the compound.
Q4: Is there any available data on the stability of this compound in cell culture media such as DMEM or RPMI?
Currently, there is no publicly available quantitative data on the specific half-life or degradation rate of this compound in common cell culture media. The stability of a small molecule in cell culture is dependent on various factors including the media composition, serum percentage, cell type, and incubation conditions. It is therefore recommended to determine the stability of this compound in your specific experimental setup.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in my cell-based assays.
This issue could be related to the stability of this compound in your specific cell culture conditions. The following guide provides a systematic approach to troubleshoot this problem.
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway activated by this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound activity issues.
Potential Causes and Solutions for this compound Instability
Table 2: Troubleshooting Guide for this compound Instability in Cell Culture
| Potential Cause | Recommended Action |
| Chemical Degradation | The inherent chemical structure of this compound may be susceptible to hydrolysis or oxidation in aqueous culture media at 37°C. |
| Enzymatic Degradation | If using serum-containing media, enzymes such as esterases and proteases present in the serum can metabolize this compound. |
| Cellular Metabolism | The cells in your culture may be metabolizing this compound into inactive forms. |
| Adsorption to Plastics | This compound may adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the media. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI) with all supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile, low-binding microcentrifuge tubes or plates
-
Cell culture incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC, LC-MS/MS)
Experimental Workflow:
Caption: Experimental workflow for assessing this compound stability.
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Media Samples: Pre-warm your complete cell culture medium to 37°C. In a sterile tube, add the this compound stock solution to the medium to achieve the final desired concentration (e.g., 1 µM). Ensure the final concentration of DMSO is low (e.g., <0.1%) to avoid solvent effects.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-binding tubes. Place the tubes in a 37°C cell culture incubator with 5% CO2.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation. The time point 0 sample should be frozen immediately after the addition of this compound to the medium.
-
Sample Analysis: Once all samples are collected, quantify the concentration of this compound in each sample using a suitable analytical method like HPLC or LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the degradation kinetics and the half-life of this compound in your specific cell culture medium.
Controls to Consider:
-
Media without cells: To assess chemical stability in the medium alone.
-
Media with cells: To assess the combined effect of chemical degradation and cellular metabolism.
-
Buffer (e.g., PBS) without cells: To assess the inherent stability of the compound in an aqueous environment.
References
potential off-target effects of Hh-Ag1.5
Welcome to the Technical Support Center for Hh-Ag1.5. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this potent Hedgehog (Hh) pathway agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[1][2][3] It acts as an activator of Sonic Hedgehog (Shh) signaling.[2] Unlike the endogenous Hedgehog ligands (e.g., Shh), this compound directly binds to and activates Smo, even in the absence of the ligand and its receptor, Patched (Ptc).[3] This leads to the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of Hh target genes.
Q2: How potent and specific is this compound for the Smoothened receptor?
This compound is a highly potent agonist of Smoothened, with a reported EC50 of approximately 1 nM. It has been shown to be more potent than recombinant Shh protein in activating the Hedgehog pathway. While it is considered a selective agonist for Smo, comprehensive public data on its cross-reactivity against a broad panel of other receptors, kinases, or enzymes is limited. Therefore, its complete off-target profile is not fully characterized in publicly available literature.
Q3: What are the potential, though not definitively documented, off-target effects of this compound?
While specific off-target interactions of this compound have not been extensively published, researchers should be aware of potential general off-target effects common to small molecule therapeutics. These can include, but are not limited to:
-
Interactions with other G protein-coupled receptors (GPCRs): Due to structural similarities among GPCRs, there is a possibility of cross-reactivity with other family members.
-
Kinase inhibition/activation: Many small molecules can interact with the ATP-binding site of kinases, leading to unintended modulation of various signaling pathways.
-
Ion channel modulation: Off-target effects on ion channels can lead to a range of cellular effects, including changes in membrane potential and calcium signaling.
-
Enzyme inhibition: Small molecules can inhibit various enzymes, leading to metabolic or signaling disruptions.
It is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.
Q4: I am observing unexpected cellular phenotypes in my experiment. How can I determine if they are due to off-target effects of this compound?
Please refer to the Troubleshooting Guide below for a systematic approach to investigating potential off-target effects.
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 | ~1 nM | Gli-Luciferase Reporter Assay | |
| Binding Affinity (Ki) | 0.52 nM | [3H]SAG-1.3 Competition Binding Assay | |
| Mechanism of Action | Direct Smoothened (Smo) Agonist | Biochemical and Cellular Assays |
Mandatory Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the action of this compound.
Caption: A generalized workflow for identifying and validating potential off-target effects.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed After this compound Treatment
You are observing a cellular response that is not consistent with the known functions of the Hedgehog signaling pathway in your model system.
Troubleshooting Steps:
-
Confirm On-Target Pathway Activation:
-
Method: Perform a quantitative PCR (qPCR) or Western blot for known Hedgehog target genes (e.g., GLI1, PTCH1).
-
Expected Result: A dose-dependent increase in the expression of Hh target genes should be observed if this compound is activating the pathway as intended.
-
Troubleshooting: If there is no or low activation, check the compound's integrity, concentration, and cell line responsiveness.
-
-
Dose-Response Correlation:
-
Method: Perform a dose-response curve for both the expected on-target effect (e.g., Gli1 expression) and the unexpected phenotype.
-
Interpretation: If the EC50 for the unexpected phenotype is significantly higher than the EC50 for on-target pathway activation (~1 nM), it is more likely to be an off-target effect.
-
-
Use a Structurally Different Smo Agonist:
-
Method: Treat your cells with another Smo agonist that has a different chemical structure (e.g., SAG).
-
Interpretation: If the other Smo agonist recapitulates the on-target effect but not the unexpected phenotype, this strongly suggests the phenotype is an off-target effect of this compound.
-
-
Inhibition with a Downstream Hh Pathway Inhibitor:
-
Method: Co-treat cells with this compound and an inhibitor that acts downstream of Smo (e.g., a Gli inhibitor like GANT61).
-
Interpretation: If the downstream inhibitor blocks the expected on-target effects but not the unexpected phenotype, this points to an off-target mechanism for the latter.
-
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay for On-Target Activity
This assay is used to quantify the activation of the Hedgehog pathway by measuring the transcriptional activity of Gli.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line responsive to Hedgehog signaling (e.g., NIH/3T3, Shh-LIGHT2).
-
Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 1 µM) or vehicle control (DMSO).
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the log concentration of this compound and fit a dose-response curve to determine the EC50.
-
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol provides a general outline for using a service like KINOMEscan® to assess off-target binding to a large panel of kinases.
Methodology:
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration (typically a high concentration, e.g., 1-10 µM, to maximize the chances of detecting even weak interactions).
-
-
Binding Assay:
-
The compound is screened against a large panel of purified human kinases (e.g., >400) using a proprietary competition binding assay. .
-
-
Data Analysis:
-
Results are typically reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound (% control). A lower % control indicates stronger binding of the test compound to the kinase.
-
Hits are identified as kinases that show significant inhibition of binding (e.g., >65% inhibition or a Kd < 10 µM).
-
-
Follow-up:
-
Any significant hits should be validated using orthogonal, cell-based assays to determine if the binding interaction translates to functional modulation of the kinase activity and the downstream signaling pathway.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the binding of this compound to Smo in a cellular context and can also be adapted to identify novel off-target binding partners.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
-
-
Heating:
-
Harvest the cells, lyse them, and aliquot the lysate.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein (Smo) remaining in the supernatant by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
For off-target discovery, a proteomics approach (mass spectrometry) can be used to identify all proteins that are stabilized by this compound.
-
References
- 1. cellagentech.com [cellagentech.com]
- 2. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACTIVATION OF HEDGEHOG SIGNALING BY SYSTEMIC AGONIST IMPROVES FRACTURE HEALING IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
Hh-Ag1.5 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cellular effects of Hh-Ag1.5, a potent Hedgehog (Hh) signaling pathway agonist. Given that this compound is a pathway activator, its effects are often pro-proliferative rather than cytotoxic. This guide is designed to help you design, execute, and troubleshoot experiments to evaluate the specific response of your cellular model to Hh pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2] Its primary target is the transmembrane protein Smoothened (Smo).[1][2] In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. This compound mimics the action of Hh ligands by binding to and activating Smo, which alleviates the inhibition by Ptch. This activation initiates a downstream signaling cascade culminating in the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of Hh target genes.[1]
Q2: Is this compound expected to be cytotoxic to my cells?
A2: Generally, no. This compound is a Hedgehog pathway activator, and this pathway is typically associated with cell growth, proliferation, and survival. Aberrant activation of the Hh pathway is linked to the development and progression of various cancers. Therefore, treatment with this compound is more likely to increase cell proliferation rather than induce cell death. However, the cellular context is critical, and in some specific cancer cell lines, forced activation of a developmental pathway like Hedgehog could potentially lead to cellular stress, cell cycle arrest, or even apoptosis, although this is not the commonly reported outcome.
Q3: I am not observing any effect on cell viability after treating my cells with this compound. What could be the reason?
A3: There are several potential reasons for this:
-
Cell Line Specificity: Your chosen cell line may not have a responsive Hedgehog signaling pathway. This could be due to mutations in key pathway components (e.g., Smo, Sufu, or Gli) or epigenetic silencing of pathway members.
-
Assay Choice: Standard cytotoxicity assays that measure cell death (like LDH release) may not be appropriate. You should consider assays that measure cell proliferation (e.g., MTT, BrdU incorporation) or changes in the cell cycle.
-
Concentration and Time: The concentration of this compound and the treatment duration may be suboptimal. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Pathway Saturation: If the Hh pathway is already maximally activated in your cancer cell line due to upstream mutations (e.g., inactivating Ptch mutations), adding an agonist like this compound may not produce a further effect.
Q4: How can I confirm that this compound is activating the Hedgehog pathway in my cells?
A4: To confirm pathway activation, you should measure the expression of downstream target genes of the Hh pathway. The most common and reliable markers are GLI1 and PTCH1. An increase in the mRNA levels of these genes, typically measured by quantitative real-time PCR (qRT-PCR), is a strong indicator of Hh pathway activation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in cell number after this compound treatment. | The Hh pathway may not be active or responsive in your cell line. | Confirm pathway responsiveness by treating with this compound and measuring the upregulation of GLI1 and PTCH1 mRNA by qRT-PCR. |
| The assay is not sensitive enough to detect small changes in proliferation. | Use a more sensitive proliferation assay, such as BrdU incorporation or a luciferase-based ATP assay. Increase the duration of the experiment to allow for more cell divisions. | |
| High background in MTT/XTT assay. | Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the duration of the assay. Include a "medium-only" background control for subtraction. |
| Contamination of cell cultures with bacteria or yeast. | Ensure aseptic technique. Visually inspect cultures for signs of contamination. | |
| Inconsistent results between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Unexpected decrease in cell viability. | High concentrations of this compound or the solvent (e.g., DMSO) may be toxic. | Perform a dose-response curve for both this compound and the vehicle control to determine the optimal, non-toxic concentration range. |
| Off-target effects of the compound in your specific cell line. | Investigate the expression of apoptosis markers (e.g., cleaved caspase-3) to determine if cell death is being induced. |
Quantitative Data Summary
The following tables summarize the expected effects of Hedgehog pathway modulation on cancer cell lines. Note that data for this compound is limited; therefore, data for the well-characterized Smoothened agonist SAG and the inhibitor cyclopamine are included for a comprehensive overview.
Table 1: Effects of Hedgehog Pathway Agonists on Cell Proliferation
| Compound | Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| SAG | Granule Neuron Precursors | Proliferation Assay | 15-240 nM | 24 h | Increased proliferation |
| SAG | MDA-MB-231 (Breast Cancer) | Migration Assay | 250 nM | 24 h | Increased cell migration |
| This compound | Liver Stem Cells | Expansion Assay | 5 µM | 3 weeks | Dramatic expansion of cell population |
Table 2: Effects of Hedgehog Pathway Inhibitors on Cell Viability and Apoptosis
| Compound | Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| Cyclopamine | MCF-7 (Breast Cancer) | MTT Assay | 1-15 µM | 24, 48, 72 h | Dose- and time-dependent decrease in viability |
| Cyclopamine | MCF-7 (Breast Cancer) | Annexin V/PI | 10 µM | 24, 48 h | Increased apoptosis (9.65% at 24h, 14.98% at 48h) |
| Cyclopamine | Ovarian Cancer Cells | Cell Cycle Analysis | Not specified | Not specified | G1 phase cell cycle arrest and apoptosis |
| GANT61 (Gli inhibitor) | Colon Carcinoma Cells | Cell Viability Assay | Not specified | Not specified | Significant cell death |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. It is a measure of plasma membrane integrity and cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well clear flat-bottom plates
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound or vehicle control for the desired duration.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 30 minutes before the assay endpoint.
-
Background: Medium only.
-
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if provided in the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = (Sample - Spontaneous) / (Maximum - Spontaneous) * 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in a 6-well plate or culture flask.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI (or as recommended by the manufacturer).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound activates the Hedgehog pathway by binding to Smoothened (Smo).
Caption: General workflow for assessing cellular responses to this compound treatment.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Technical Support Center: Hh-Ag1.5 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed during experiments with Hh-Ag1.5, a potent synthetic agonist of the Hedgehog (Hh) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule agonist of the Hedgehog (Hh) signaling pathway with a reported EC50 of approximately 1 nM.[1] It functions by directly binding to and activating the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[2] This activation occurs independently of the natural Hh ligands (like Sonic Hedgehog, Shh) and their receptor, Patched (PTCH).
Q2: What are the expected downstream effects of this compound treatment?
Successful activation of the Hh pathway by this compound leads to the activation and nuclear translocation of the GLI family of transcription factors. This, in turn, induces the expression of Hh target genes, most notably GLI1 and PTCH1.[2] Therefore, an increase in the mRNA and protein levels of GLI1 and PTCH1 is a primary indicator of successful this compound treatment.
Q3: Why am I seeing variable or no induction of GLI1 and PTCH1 expression after this compound treatment?
Inconsistent results with this compound can arise from several factors, including cell line-specific differences in Hh pathway responsiveness, issues with compound stability and storage, inappropriate experimental protocols, and the inherent biology of the Hedgehog pathway itself. The troubleshooting section below provides a detailed guide to address these issues.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the solid powder should be stored at 4°C, desiccated. DMSO stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).[1] It is crucial to use freshly opened or properly stored anhydrous DMSO to ensure solubility.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.
Q5: Are there any known off-target effects of this compound?
While this compound is designed to be a specific SMO agonist, like many small molecules, the possibility of off-target effects cannot be entirely ruled out, particularly at higher concentrations. It is advisable to perform dose-response experiments to determine the optimal concentration that elicits a robust Hh pathway activation with minimal potential for off-target effects.
Troubleshooting Guide for Inconsistent this compound Results
This guide is designed to help you identify and resolve common issues leading to inconsistent experimental outcomes with this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve inconsistent experimental results with this compound.
Problem: Low or No Induction of Hh Target Genes (GLI1, PTCH1)
| Potential Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of this compound powder (4°C, desiccated) and DMSO stock solutions (-20°C for up to 1 month, -80°C for up to 6 months). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 1 nM to 1 µM. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of GLI1 and PTCH1 expression. The optimal time can vary between cell lines. |
| Cell Line Not Responsive to Hh Signaling | Some cell lines, such as ARPE-19 and HEK293T, do not show target gene upregulation despite the relocalization of Hh pathway components. It is recommended to use cell lines known to be responsive to Hh pathway activation, such as NIH/3T3 or hTERT RPE-1 cells. |
| Lack of Primary Cilia | The primary cilium is essential for canonical Hh signaling in vertebrates. Confirm that your cell line forms primary cilia under your culture conditions. Serum starvation for 24 hours can often induce ciliogenesis. |
| High Basal Hh Pathway Activity | Some cancer cell lines may have constitutively active Hh signaling due to mutations in pathway components (e.g., PTCH1 or SMO). In such cases, further activation by this compound may be minimal. Assess the basal expression levels of GLI1 and PTCH1. |
| Issues with Readout Assay (qPCR) | Validate your qPCR primers for GLI1 and PTCH1 to ensure they are specific and efficient. High Ct values (>30) for GLI1 in unstimulated cells can introduce variability. Consider increasing the template concentration or using a touchdown qPCR protocol to improve detection. |
Problem: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density at Plating | Ensure a uniform cell density across all wells and plates. Cell confluence can affect Hh pathway activity. |
| Incomplete Solubilization of this compound | Ensure this compound is fully dissolved in DMSO. Use of hygroscopic DMSO can affect solubility. Vortex the stock solution before preparing dilutions. |
| Uneven Distribution of this compound in Media | After adding this compound to the culture medium, mix thoroughly by gentle pipetting or swirling before adding to the cells. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) and is consistent across all treatment and control groups. |
| Passage Number and Cell Health | Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
Data Presentation
Table 1: Example of this compound-Induced Gene Expression in a Responsive Cell Line (In Vitro)
| Treatment | Concentration | Incubation Time | GLI1 mRNA Fold Change (Mean ± SD) | PTCH1 mRNA Fold Change (Mean ± SD) |
| Vehicle (0.1% DMSO) | N/A | 24 hours | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 1 nM | 24 hours | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 10 nM | 24 hours | 25.6 ± 3.1 | 15.8 ± 2.2 |
| This compound | 100 nM | 24 hours | 85.3 ± 9.7 | 52.4 ± 6.9 |
Note: These are hypothetical data based on typical responses in sensitive cell lines and should be empirically determined for your specific experimental system.
Table 2: this compound-Induced Gene Expression in Aged Mice Fracture Callus (In Vivo)
| Treatment Group | Time Point | Gli1 mRNA Fold Change vs. Intact Femur (Mean ± SEM) | Ptch1 mRNA Fold Change vs. Intact Femur (Mean ± SEM) |
| Vehicle | POD7 | 2.5 ± 0.5 | 3.0 ± 0.6 |
| This compound | POD7 | 5.5 ± 1.0 | 6.5 ± 1.2 |
| Vehicle | POD10 | 2.0 ± 0.4 | 2.5 ± 0.5 |
| This compound | POD10 | 3.2 ± 0.6 | 4.0 ± 0.7 |
| Vehicle | POD14 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| This compound | POD14 | 1.6 ± 0.3 | 2.2 ± 0.4 |
Data adapted from a study on fracture healing in aged mice. POD = Post-Operative Day.
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Gene Expression Analysis
-
Cell Seeding: Plate a responsive cell line (e.g., NIH/3T3) in a suitable culture vessel (e.g., 12-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): Once cells have adhered, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to induce primary cilia formation.
-
This compound Preparation: Prepare a fresh dilution series of this compound from a DMSO stock solution in the low-serum medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the starvation medium and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using validated primers for GLI1, PTCH1, and a stable housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 2: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Mandatory Visualizations
Diagram: Canonical Hedgehog Signaling Pathway
Caption: this compound directly activates SMO, initiating downstream signaling.
References
preventing Hh-Ag1.5 precipitation in solution
Topic: Preventing Hh-Ag1.5 Precipitation in Solution
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of this compound in experimental solutions. This compound is a potent, small-molecule agonist of the Smoothened (Smo) receptor, activating the Hedgehog (Hh) signaling pathway with an EC50 of approximately 1 nM.[1][2][3] Due to its chemical nature, maintaining its solubility in aqueous media is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation of this compound can occur for several reasons, often related to its limited solubility in aqueous solutions.[4] Key factors include:
-
Concentration Exceeds Solubility: The most common cause is the final concentration of this compound in your aqueous medium (e.g., cell culture media) exceeding its maximum solubility.[5]
-
Solvent Choice: this compound is readily soluble in organic solvents like DMSO but has low solubility in aqueous buffers. Improperly prepared stock solutions or too high a percentage of the organic solvent in the final solution can lead to precipitation.
-
pH and Temperature Shifts: Changes in pH or temperature when transferring the compound from a stock solution to the final experimental medium can decrease its solubility. The CO2 environment in a cell culture incubator, for instance, can alter the pH of the media.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.
Q2: What is the best solvent for making an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 50 mM. For cell culture experiments, it is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid cytotoxicity.
Q3: Can I heat or sonicate my solution to redissolve precipitated this compound?
Yes, gentle warming (e.g., to 37°C) and/or sonication can be used to aid in the dissolution of this compound. However, it is important to be cautious, as excessive heat can potentially degrade the compound. After sonication or warming, allow the solution to return to room temperature to ensure it remains stable and does not immediately precipitate again.
Q4: How should I store my this compound solutions to prevent precipitation?
Proper storage is critical for maintaining the stability and solubility of this compound.
-
Solid Powder: Store at 4°C, desiccated.
-
DMSO Stock Solutions: Store at -20°C in small aliquots to minimize freeze-thaw cycles.
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental medium?
To find the maximum soluble concentration, you should perform a serial dilution test. Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation (e.g., cloudiness, crystals) over time (e.g., 1, 4, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility | Reference |
| DMSO | ≥ 50 mM | |
| Absolute Ethanol | ≤ 40 mM | |
| Aqueous Media | Low (requires dilution from stock) | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.75 mM) | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (4.75 mM) |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | Long-term | Store desiccated. |
| DMSO Stock Solution | -20°C | ≥12 months | Aliquot to avoid freeze-thaw cycles. |
| Diluted (Working) Solution | Use Immediately | N/A | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that can be easily diluted into aqueous media for experiments.
Materials:
-
This compound solid powder (MW: 526.04 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to prepare a 10 mM solution from 1 mg of powder, you would add approximately 190 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To prepare a working solution of this compound in an aqueous medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Methodology:
-
Pre-warm your cell culture medium to 37°C. This helps to avoid temperature shock that can cause precipitation.
-
Determine the final concentration of this compound needed for your experiment. For example, to achieve a final concentration of 100 nM from a 10 mM stock, a 1:100,000 dilution is required.
-
It is highly recommended to perform serial dilutions rather than a single large dilution to ensure better dispersion and reduce the risk of precipitation.
-
Step A (Intermediate Dilution): Prepare an intermediate dilution by adding a small amount of the 10 mM stock to the pre-warmed medium. For example, add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM solution. Vortex gently immediately after adding the stock.
-
Step B (Final Dilution): Add the required volume of the intermediate dilution to your final volume of pre-warmed medium. For example, add 10 µL of the 10 µM intermediate solution to 990 µL of medium to achieve a final concentration of 100 nM.
-
-
Gently mix the final solution. Do not vortex vigorously if the medium contains serum, as this can cause protein denaturation.
-
Use the freshly prepared working solution immediately.
Visual Troubleshooting and Signaling Pathway
Troubleshooting Precipitation Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues with this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Simplified Hedgehog Signaling Pathway
This compound acts as an agonist on the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.
Caption: Simplified diagram of this compound activating the Hedgehog pathway.
References
Technical Support Center: Hh-Ag1.5 Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage of Hh-Ag1.5 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of your this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For long-term stability, it is crucial to adhere to the following guidelines.
Q2: How should I store this compound powder?
A2: this compound in its solid (powder) form should be stored at 4°C under desiccated conditions to prevent degradation from moisture and temperature fluctuations.[1] When stored properly, the powder is stable for extended periods.
Q3: What is the best way to store this compound solutions?
A3: For this compound solutions, the storage temperature is critical for maintaining its bioactivity. The recommended solvent is Dimethyl Sulfoxide (DMSO).[1] Once dissolved, the solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What is the shelf life of this compound solutions at different temperatures?
A4: The stability of this compound in DMSO is temperature-dependent. For optimal long-term storage, -80°C is recommended.
Troubleshooting Guide
Problem: I am observing a decrease in the activity of my this compound solution.
This could be due to several factors related to storage and handling. Follow this guide to troubleshoot the issue.
Step 1: Verify Storage Conditions
Ensure that the this compound solution has been consistently stored at the correct temperature. As indicated in the table above, storage at -20°C provides a shorter period of stability compared to -80°C.[2] Any prolonged exposure to warmer temperatures can accelerate degradation.
Step 2: Check for Repeated Freeze-Thaw Cycles
Repeatedly freezing and thawing the stock solution can compromise the stability of this compound. It is best practice to prepare single-use aliquots from a freshly prepared stock solution to minimize this risk.
Step 3: Assess for Potential Contamination
Contamination of the stock solution, either microbial or chemical, can lead to the degradation of the compound. Always use sterile tubes and pipette tips when handling the solution.
Step 4: Consider Solvent Quality
The quality of the DMSO used can affect the stability of the dissolved this compound. Use high-purity, anhydrous DMSO to prepare your solutions.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | 4°C | Up to 2 years | Store in a desiccated environment.[2] |
| Solution in DMSO | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
| Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. This compound is soluble in DMSO up to 50 mM.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for decreased this compound activity.
Caption: Potential degradation pathways for this compound in solution.
References
Technical Support Center: Hh-Ag1.5 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Smoothened (Smo) agonist, Hh-Ag1.5, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
1. What is the recommended solvent for initial stock solutions of this compound?
For in vitro and in vivo studies, this compound is typically first dissolved in Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with a reported solubility of up to 50 mg/mL (95.05 mM).[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and water content can significantly impact solubility.[1]
2. My this compound is precipitating when preparing the final formulation for in vivo administration. What can I do?
Precipitation is a common issue with hydrophobic compounds like this compound when transitioning from a high-concentration DMSO stock to an aqueous-based delivery vehicle. Here are several troubleshooting steps:
-
Vehicle Composition: Ensure you are using an appropriate co-solvent and surfactant system. A commonly used vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Order of Addition: The order in which you mix the components is critical. A standard procedure is to first add the this compound DMSO stock solution to PEG300 and mix well. Then, add Tween-80 and mix thoroughly before finally adding saline to the total volume.
-
Sonication and Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]
-
Alternative Formulations: If precipitation persists, consider alternative delivery vehicles. Other reported formulations for this compound include 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.
-
Precipitation Inhibitors: For oral formulations, incorporating polymeric precipitation inhibitors can help maintain a supersaturated state in the gastrointestinal tract, improving bioavailability.
3. What are some recommended in vivo delivery routes and dosages for this compound?
The optimal delivery route and dosage will depend on the specific animal model and research question. However, a previously published study on fracture healing in aged mice utilized oral gavage for this compound administration. In this study, a dose of 20 mg/kg was administered daily. The formulation used was 20 mg/ml this compound dissolved in DMSO, which was then diluted 1:6 with PBS.
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model.
In Vivo Efficacy & Data Interpretation
4. I am not observing the expected biological effect of this compound in my in vivo model. What are the potential causes?
Several factors can contribute to a lack of in vivo efficacy. Consider the following troubleshooting steps:
-
Compound Stability: Ensure the proper storage of your this compound stock solutions. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Formulation Issues: As discussed above, improper formulation can lead to poor bioavailability. Ensure your formulation is clear and free of precipitates before administration.
-
Target Engagement: It is crucial to confirm that this compound is reaching its target tissue and engaging with the Smoothened receptor.
-
Downstream Pathway Activation: Verify the activation of the Hedgehog signaling pathway in your target tissue.
-
Animal Model: The specific animal model, including age and genetic background, can influence the response to Hedgehog pathway activation.
5. How can I assess target engagement of this compound in vivo?
Confirming that this compound is binding to its target, the Smoothened receptor, in the tissue of interest is a critical step. Several methods can be employed to assess target engagement:
-
Pharmacodynamic (PD) Biomarkers: Measure the expression of downstream target genes of the Hedgehog pathway, such as Gli1 and Ptch1, in the target tissue. An increase in the mRNA or protein levels of these genes provides evidence of pathway activation and, indirectly, target engagement.
-
Radiolabeled Ligand Binding Studies: In preclinical settings, radiolabeled this compound or a competitor ligand can be used to perform in vivo binding studies and visualize target occupancy using imaging techniques like microPET.
-
Cellular Thermal Shift Assay (CETSA): This technique can be adapted for in vivo use to assess the thermal stabilization of Smoothened upon this compound binding in tissue lysates.
6. What are some common methods to measure Hedgehog pathway activation in vivo?
Several well-established methods can be used to quantify the activation of the Hedgehog signaling pathway in vivo:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Hedgehog target genes such as Gli1 and Ptch1 in tissue homogenates.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Detect the protein expression and localization of Gli1 and other pathway components in tissue sections.
-
In Situ Hybridization (ISH): Visualize the spatial expression pattern of Gli1 and Ptch1 mRNA within tissues.
-
Reporter Mice: Utilize transgenic mouse models that express a reporter gene (e.g., LacZ or a fluorescent protein) under the control of a Gli-responsive promoter. This allows for the visualization and quantification of Hedgehog pathway activity in specific cell types and tissues.
Potential Issues & Off-Target Effects
7. Are there any known off-target effects of this compound?
While this compound is a potent and specific agonist of the Smoothened receptor, it is important to consider the broader implications of activating the Hedgehog signaling pathway. The Hedgehog pathway is crucial during embryonic development and is largely quiescent in adult tissues, with roles in tissue maintenance and repair. Aberrant activation of this pathway has been implicated in the development of certain cancers.
Potential concerns include:
-
Tumorigenesis: Constitutive activation of the Hedgehog pathway is a known driver of certain cancers, such as basal cell carcinoma and medulloblastoma. Long-term administration of a potent Smoothened agonist should be carefully considered and monitored for any signs of neoplastic growth.
-
Developmental Defects: If administered during pregnancy, activation of the Hedgehog pathway could potentially interfere with normal embryonic development.
To mitigate and assess off-target effects, consider the following:
-
Dose Optimization: Use the lowest effective dose of this compound to minimize the potential for off-target effects.
-
Histopathological Analysis: Conduct thorough histological examination of non-target tissues to look for any abnormalities.
-
Transcriptomic/Proteomic Analysis: Perform unbiased, genome-wide analyses of gene or protein expression in target and non-target tissues to identify any unexpected changes.
Data Summary Tables
Table 1: this compound In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (95.05 mM) | Use newly opened, anhydrous DMSO. |
Table 2: Recommended In Vivo Formulation of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Resulting Solubility | ≥ 2.5 mg/mL (4.75 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock. Vortex thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80. Vortex again to ensure complete mixing.
-
Add 4.5 volumes of sterile saline to reach the final desired concentration. Vortex one last time.
-
Visually inspect the solution for any precipitation. If necessary, use gentle warming or sonication to redissolve any precipitate.
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
Technical Support Center: Hh-Ag1.5 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Smoothened agonist, Hh-Ag1.5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule agonist of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by directly binding to and activating the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.[2] This activation occurs downstream of the Patched (Ptc) receptor, initiating a signaling cascade that leads to the activation of Gli transcription factors and subsequent expression of Hh target genes.[4]
Q2: What is the potency of this compound?
A2: this compound is a highly potent Smoothened agonist, with a reported EC50 (half-maximal effective concentration) of 1 nM.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid powder form should be stored at 4°C, while DMSO stock solutions should be stored at -20°C. For in vivo experiments, the DMSO stock can be further diluted in vehicles such as a combination of PEG300, Tween-80, and saline, or in corn oil. It is crucial to ensure complete dissolution; sonication or gentle heating may be used if precipitation occurs.
Q4: What cell lines are commonly used for this compound experiments?
A4: A frequently used cell line is the Shh-LIGHT2 cell line, which is derived from NIH-3T3 cells. These cells are stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, making them ideal for quantifying Hh pathway activation. Other cell lines, such as HEK293 cells overexpressing Smo, can be used for binding assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a plate-based assay. | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the plate.- Cell detachment during media changes. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.- Be gentle when aspirating and dispensing media to avoid disturbing the cell monolayer. |
| Low or no signal in a Gli-luciferase reporter assay. | - this compound degradation due to improper storage.- Low cell confluency.- Insufficient incubation time with this compound.- Problems with the luciferase assay reagents. | - Prepare fresh dilutions of this compound from a properly stored stock solution.- Ensure cells have reached the optimal confluency for the assay.- Optimize the incubation time (typically 24-48 hours).- Check the expiration date and proper storage of the luciferase assay kit components. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Inconsistent serum concentration in the media.- Contamination of cell cultures. | - Use cells within a consistent and low passage number range.- Maintain a consistent serum percentage in the culture medium, especially during the starvation step.- Regularly check cell cultures for any signs of contamination. |
| This compound precipitation in the culture medium. | - Exceeding the solubility limit of this compound in the final dilution.- Interaction with components in the serum or media. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Prepare fresh dilutions of this compound for each experiment.- If precipitation persists, consider using a different solvent system for the final dilution, though this should be validated for cell toxicity. |
| Unexpected cell toxicity or morphological changes. | - High concentration of this compound.- High concentration of the solvent (e.g., DMSO).- Cell line is sensitive to Hh pathway activation. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Ensure the final solvent concentration is below the toxic threshold for your cell line.- Research the specific cell line's response to Hedgehog pathway stimulation. |
Experimental Protocols & Data
This compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | DMSO |
| Storage Temperature | -20°C |
| Typical Stock Concentration | 10 mM |
In Vitro Gli-Luciferase Reporter Assay
This protocol is adapted for Shh-LIGHT2 cells in a 96-well plate format.
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density that will allow them to reach confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
Carefully remove the growth medium.
-
Replace with a low-serum medium (e.g., DMEM with 0.5% calf serum).
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Remove the starvation medium and add the this compound dilutions to the wells.
-
Include a vehicle control (e.g., 0.1% DMSO in low-serum medium).
-
Incubate for 24-48 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Follow the manufacturer's instructions for the dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity.
-
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Gli-Luciferase Reporter | Shh-LIGHT2 | 1 nM | |
| SAG | Gli-Luciferase Reporter | Shh-LIGHT2 | 3 nM |
Visualizations
Caption: this compound activates the Hedgehog pathway by directly binding to Smoothened.
Caption: Workflow for quantifying Hh pathway activation using a Gli-luciferase assay.
Caption: A logical approach to troubleshooting high variability in plate-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. A small molecule Hedgehog agonist HhAg1.5 mediated reprogramming breaks the quiescence of noninjured liver stem cells for rescuing liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Smoothened Agonist Prevents Glucocorticoid-Induced Neonatal Cerebellar Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Hh-Ag1.5 and SAG for Hedgehog Pathway Activation
For researchers, scientists, and drug development professionals, the selection of the appropriate small molecule agonist for activating the Hedgehog (Hh) signaling pathway is a critical decision. This guide provides an objective comparison of two widely used Smoothened (Smo) agonists, Hh-Ag1.5 and SAG, supported by experimental data to facilitate an informed choice for your research needs.
The Hedgehog signaling pathway is a cornerstone of embryonic development and plays a vital role in adult tissue homeostasis, regeneration, and stem cell maintenance.[1] Dysregulation of this pathway is implicated in various developmental disorders and cancers.[1] Small molecule agonists that activate the pathway by targeting the G protein-coupled receptor, Smoothened (Smo), are invaluable tools for elucidating the pathway's function and for developing potential therapeutic interventions.
This compound and Smoothened Agonist (SAG) are two of the most potent and commonly utilized Smo agonists. Both molecules bypass the need for the canonical Hedgehog ligand and its receptor Patched (Ptch), directly binding to and activating Smo.[2][3] This direct activation triggers the downstream signaling cascade, leading to the activation of Gli transcription factors and the expression of Hh target genes.[2]
Quantitative Performance Comparison
While both this compound and SAG are highly effective in activating the Hedgehog pathway, they exhibit key differences in their potency and binding affinity. This compound generally demonstrates a higher potency with a lower EC50 value compared to SAG.
| Parameter | This compound | SAG | Reference |
| Target | Smoothened (Smo) | Smoothened (Smo) | |
| Mechanism of Action | Direct Smo Agonist | Direct Smo Agonist | |
| EC50 | ~1 nM | ~3 nM | |
| Ki | 0.52 nM | - | |
| Kd | - | 59 nM | |
| Solubility | Up to 50 mM in DMSO | Soluble in DMSO |
In Vivo Efficacy
Studies in animal models have demonstrated the in vivo efficacy of both agonists in activating the Hedgehog pathway. Notably, pilot experiments in mice have indicated that both this compound and the commonly used smoothened agonist (SAG) can similarly upregulate the expression of Hedgehog target genes, Gli1 and Ptch1. This suggests that while there are differences in in vitro potency, these may not always translate to significantly different outcomes in certain in vivo contexts.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activation
This assay is a standard method to quantify the transcriptional activity of the Hedgehog pathway in response to Smoothened agonists.
Objective: To determine and compare the EC50 values of this compound and SAG.
Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter for normalization).
Materials:
-
Shh-LIGHT2 cells
-
DMEM supplemented with 10% calf serum, penicillin, and streptomycin
-
This compound and SAG stock solutions in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at a density that allows them to reach confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and SAG in assay medium (DMEM with 0.5% calf serum). Remove the growth medium from the cells and add the diluted compounds. Include a vehicle control (DMSO) and a positive control (recombinant Shh protein).
-
Incubation: Incubate the plates for 30-48 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the agonist concentration and fit the data using a nonlinear regression model to determine the EC50 value for each compound.
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This method measures the mRNA levels of downstream target genes of the Hedgehog pathway, such as Gli1 and Ptch1, to confirm pathway activation.
Objective: To compare the ability of this compound and SAG to induce the expression of Hedgehog target genes.
Cell Line: C3H10T1/2, a mesenchymal stem cell line responsive to Hedgehog signaling.
Materials:
-
C3H10T1/2 cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
This compound and SAG stock solutions in DMSO
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Gli1, Ptch1, and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Protocol:
-
Cell Seeding and Treatment: Seed C3H10T1/2 cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of this compound, SAG, or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a real-time PCR system with specific primers for Gli1, Ptch1, and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of Gli1 and Ptch1 normalized to the housekeeping gene using the ΔΔCt method. Compare the fold change in gene expression induced by this compound and SAG at different concentrations.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
A Head-to-Head Comparison of Hh-Ag1.5 and Purmorphamine in In Vitro Hedgehog Signaling Activation
For researchers, scientists, and drug development professionals, the selection of appropriate small molecule modulators is critical for investigating the Hedgehog (Hh) signaling pathway. This guide provides an objective in vitro comparison of two widely used Smoothened (SMO) agonists, Hh-Ag1.5 and purmorphamine, supported by experimental data to inform compound selection for studies in developmental biology, regenerative medicine, and oncology.
This compound and purmorphamine are both cell-permeable small molecules that activate the Hh signaling pathway by directly targeting the G protein-coupled receptor, Smoothened (SMO). Their application in in vitro studies has been instrumental in elucidating the downstream effects of Hh pathway activation, including the induction of osteogenesis and the differentiation of various cell types. While both compounds function as SMO agonists, they exhibit significant differences in their potency and efficacy, which are detailed below.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative parameters for this compound and purmorphamine based on data from various in vitro assays.
| Parameter | This compound | Purmorphamine | Assay Type | Cell Line | Reference |
| EC50 | ~1 nM | 0.5 - 1 µM | Gli-Luciferase Reporter | NIH/3T3 | [1][2] |
| EC50 | Not Reported | ~1 µM | Alkaline Phosphatase Expression | C3H10T1/2 | [3] |
| Ki | 0.5 nM, 2.3 nM | Not Reported | [3H]SAG-1.3 & [3H]Cyclopamine Binding | - | [4] |
| IC50 | Not Applicable | ~1.5 µM | BODIPY-cyclopamine Competition | HEK293T | [3] |
Mechanism of Action and Signaling Pathway
Both this compound and purmorphamine exert their effects by binding to the seven-transmembrane (7TM) domain of the SMO receptor. In the canonical Hedgehog signaling pathway, the binding of the Hh ligand to its receptor Patched (PTCH) alleviates the inhibition of SMO. Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Nuclear Gli proteins then regulate the transcription of Hh target genes. Both this compound and purmorphamine bypass the need for Hh ligand and PTCH, directly activating SMO to initiate this downstream signaling cascade.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound and purmorphamine are provided below.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activation of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli.
Protocol:
-
Cell Seeding: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization) are seeded in 96-well plates.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or purmorphamine.
-
Incubation: Cells are incubated for 24 to 48 hours to allow for pathway activation and luciferase expression.
-
Cell Lysis and Substrate Addition: The cells are lysed, and luciferase substrates are added according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System, Promega).
-
Luminescence Measurement: Firefly and Renilla luciferase activities are measured using a luminometer. The ratio of firefly to Renilla luminescence is calculated to normalize for cell number and transfection efficiency. The EC50 value is determined by plotting the normalized luciferase activity against the compound concentration.
Alkaline Phosphatase (ALP) Assay for Osteogenesis
This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation, to assess the osteogenic potential of the compounds.
Protocol:
-
Cell Culture: Multipotent mesenchymal progenitor cells, such as C3H10T1/2, are cultured in a growth medium.
-
Induction of Differentiation: To induce osteogenic differentiation, the growth medium is replaced with a differentiation medium containing various concentrations of this compound or purmorphamine.
-
Culture Period: The cells are cultured for a period of 3 to 7 days, with the medium changed every 2-3 days.
-
Cell Lysis: At the end of the culture period, the cells are washed with PBS and lysed to release intracellular enzymes.
-
ALP Activity Measurement: The cell lysate is incubated with a substrate for ALP, such as p-nitrophenyl phosphate (pNPP). The product of the enzymatic reaction, p-nitrophenol, is a colored compound that can be quantified by measuring the absorbance at 405 nm. The ALP activity is normalized to the total protein content in each sample.
BODIPY-Cyclopamine Competitive Binding Assay
This assay is used to determine the binding affinity of compounds to the Smoothened receptor by measuring their ability to displace a fluorescently labeled SMO antagonist, BODIPY-cyclopamine.
Protocol:
-
Cell Preparation: HEK293T cells are transiently transfected with a Smoothened expression vector.
-
Binding Reaction: The transfected cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor compound (this compound or purmorphamine).
-
Incubation and Washing: The binding reaction is allowed to reach equilibrium, after which the cells are washed to remove unbound ligands.
-
Fluorescence Measurement: The amount of BODIPY-cyclopamine bound to the cells is quantified using a fluorescence plate reader or flow cytometry.
-
Data Analysis: The IC50 value, which is the concentration of the competitor compound that inhibits 50% of the specific binding of BODIPY-cyclopamine, is calculated.
Conclusion
Based on the available in vitro data, this compound is a significantly more potent activator of the Hedgehog signaling pathway than purmorphamine, with an EC50 in the low nanomolar range compared to the micromolar range for purmorphamine. This approximately 1000-fold difference in potency suggests that this compound may be a more suitable tool for studies requiring robust pathway activation at lower concentrations, potentially minimizing off-target effects. However, purmorphamine has been extensively characterized in the context of inducing osteogenesis and neuronal differentiation and remains a valuable and cost-effective tool for many applications. The choice between these two SMO agonists should be guided by the specific requirements of the experimental system, including the desired potency, the cellular context, and cost considerations. The provided experimental protocols offer a foundation for researchers to independently validate and compare the activity of these and other Hedgehog pathway modulators.
References
A Comparative Potency Analysis of Hh-Ag1.5 and Other Smoothened Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the Smoothened (Smo) agonist Hh-Ag1.5 with other commonly used Smo agonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies of the Hedgehog (Hh) signaling pathway. Aberrant Hh signaling is implicated in various developmental disorders and cancers, making Smo a critical therapeutic target.
Data Presentation: Potency of Smo Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other Smo agonists, indicating their potency in activating the Hedgehog signaling pathway. Lower EC50 values denote higher potency.
| Smoothened Agonist | EC50 (Half-Maximal Effective Concentration) | Key Findings |
| This compound | ~1 nM [1][2][3] | A highly potent Smo agonist, demonstrating efficacy in the low nanomolar range. |
| SAG (Smoothened Agonist) | ~3 nM [4][5] | A widely used and potent Smo agonist, slightly less potent than this compound. |
| Purmorphamine | ~1 µM | A less potent Smo agonist compared to this compound and SAG, with an EC50 in the micromolar range. |
Mandatory Visualization
Hedgehog Signaling Pathway Activation by Smo Agonists
The diagram below illustrates the canonical Hedgehog signaling pathway and the mechanism by which Smoothened agonists like this compound activate it. In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits Smoothened (Smo). Smo agonists directly bind to and activate Smo, bypassing the need for Hh ligand binding to PTCH. This activation leads to the dissociation of the GLI protein complex from microtubules and the subsequent translocation of the active form of GLI into the nucleus, where it induces the transcription of Hh target genes.
Caption: Hedgehog signaling activation by this compound.
Experimental Workflow: Luciferase Reporter Assay
The following diagram outlines the typical workflow for a luciferase reporter assay used to determine the potency (EC50) of Smoothened agonists. This assay measures the activation of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Caption: Workflow for determining Smo agonist potency.
Experimental Protocols
Luciferase Reporter Assay for Hedgehog Pathway Activation
This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway in response to Smoothened agonists. It relies on a reporter cell line that expresses a luciferase gene under the control of a promoter containing binding sites for the Gli transcription factor.
Objective: To determine the half-maximal effective concentration (EC50) of a Smo agonist.
Materials:
-
Cell Line: Shh-LIGHTII cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressing Renilla luciferase for normalization).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum, penicillin, and streptomycin.
-
Smo Agonist: this compound, SAG, or Purmorphamine dissolved in DMSO.
-
Assay Reagent: Dual-Luciferase® Reporter Assay System.
-
Instrumentation: Luminometer.
-
Labware: 96-well white, clear-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Plate Shh-LIGHTII cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the Smo agonists in culture medium. A typical concentration range for this compound and SAG would be from 1 pM to 1 µM, while for purmorphamine, it would be from 10 nM to 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., a known saturating concentration of a potent agonist).
-
Cell Treatment: Carefully remove the growth medium from the cells and replace it with the prepared Smo agonist dilutions.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells once with phosphate-buffered saline (PBS). Lyse the cells by adding passive lysis buffer from the Dual-Luciferase® Reporter Assay System to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysates to an opaque 96-well plate. Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the agonist concentration. The EC50 value can then be calculated using a nonlinear regression curve fit (e.g., sigmoidal dose-response).
Competitive Binding Assay for Smoothened
This assay determines the binding affinity of a test compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand that has a known affinity for Smo.
Objective: To determine the binding affinity (Ki) of a Smo agonist.
Materials:
-
Cell Line: HEK293 or Cos-1 cells transiently or stably overexpressing human Smoothened.
-
Fluorescent Ligand: BODIPY-cyclopamine (a fluorescent Smo antagonist).
-
Unlabeled Competitor: this compound or other Smo agonists.
-
Binding Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).
-
Instrumentation: Fluorescence plate reader or flow cytometer.
-
Labware: 96-well black, clear-bottom plates.
Procedure:
-
Cell Preparation: Culture the Smo-overexpressing cells to confluency. For a whole-cell assay, the cells can be used directly in the plate. For a membrane preparation, the cells are harvested, homogenized, and the membrane fraction is isolated by centrifugation.
-
Competition Reaction: In a 96-well plate, add a fixed concentration of BODIPY-cyclopamine. Then, add varying concentrations of the unlabeled Smo agonist (the competitor).
-
Binding Incubation: Add the whole cells or cell membranes to the wells to initiate the binding reaction. Incubate the plate at room temperature or 4°C for a sufficient period to allow the binding to reach equilibrium (typically 1-2 hours).
-
Washing:
-
Whole-Cell Assay: Gently wash the cells with ice-cold binding buffer to remove unbound ligands.
-
Membrane Assay: The reaction mixture is filtered through a glass fiber filter plate to separate bound from unbound ligand. The filters are then washed with ice-cold binding buffer.
-
-
Quantification: Measure the fluorescence of the bound BODIPY-cyclopamine using a fluorescence plate reader.
-
Data Analysis: Plot the measured fluorescence intensity against the logarithm of the competitor concentration. The data is then fitted to a one-site competition binding model to determine the IC50 value of the competitor. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Smoothened transduces Hedgehog signals via activity-dependent sequestration of PKA catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biorxiv.org [biorxiv.org]
Specificity of Hh-Ag1.5 Versus Other Hedgehog Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making it a key target for therapeutic intervention. Conversely, controlled activation of the Hh pathway holds promise for regenerative medicine. A variety of small molecule agonists have been developed to modulate this pathway, each with distinct potencies and mechanisms of action. This guide provides a detailed comparison of Hh-Ag1.5 with other commonly used Hedgehog agonists, focusing on their specificity, potency, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of Hedgehog Agonists
The following table summarizes the available quantitative data for this compound and other Hedgehog agonists. It is important to note that these values are compiled from various sources and may have been determined using different experimental conditions. A direct, head-to-head comparison in the same assay provides the most accurate assessment of relative potency.
| Agonist | Target | EC50 | Ki / Kd | Source |
| This compound | Smoothened (Smo) | ~1 nM | ~0.5 nM | [1] |
| SAG | Smoothened (Smo) | 0.9 ± 0.1 nM | 59 nM (Kd) | [2] |
| Purmorphamine | Smoothened (Smo) | >5 µM | Not Reported | [2] |
Note on Data Interpretation:
-
EC50 (Half-maximal effective concentration): Represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency.
-
Ki (Inhibition constant) / Kd (Dissociation constant): Both are measures of binding affinity between the agonist and its target. A lower value signifies a stronger binding affinity.
Based on the available data, This compound and SAG exhibit significantly higher potency (low nanomolar EC50 values) compared to purmorphamine (micromolar EC50). The strong binding affinity of this compound to the Smoothened receptor is further supported by its low nanomolar Ki value.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Hedgehog agonist activity. Below are protocols for two key experiments: a competitive binding assay to determine binding affinity and a reporter gene assay to measure pathway activation.
Competitive Radioligand Binding Assay for Smoothened
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the Smoothened (Smo) receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human Smoothened receptor.
-
Radioligand (e.g., [3H]-Cyclopamine or a suitable alternative).
-
Test compound (unlabeled this compound or other agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
-
Filtration apparatus.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known Smo antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Gli-Luciferase Reporter Gene Assay
This cell-based assay measures the activation of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
A suitable cell line that is responsive to Hedgehog signaling (e.g., NIH/3T3 or Shh-LIGHT2 cells).
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple Gli binding sites.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound, SAG, purmorphamine).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the Gli-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.
Mandatory Visualization
Hedgehog Signaling Pathway and Agonist Action
The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the point of action for small molecule agonists like this compound.
Caption: The Hedgehog signaling pathway, illustrating the direct activation of Smoothened by Hh agonists.
Experimental Workflow for Agonist Specificity Assessment
This diagram outlines a typical workflow for comparing the specificity and potency of different Hedgehog agonists.
Caption: Workflow for the comparative assessment of Hedgehog agonist specificity and potency.
References
Validating Hh-Ag1.5 Activity: A Comparative Guide to Hedgehog Pathway Agonists Using Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Hedgehog (Hh) pathway agonist Hh-Ag1.5 with other commonly used agonists, focusing on their validation using reporter assays. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of the methodologies and expected outcomes.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a potent, small-molecule agonist of the Hedgehog signaling pathway. It activates the pathway by directly binding to the transmembrane protein Smoothened (Smo). The Hedgehog pathway is a critical signaling cascade in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. Consequently, modulators of the Hh pathway, such as this compound, are valuable research tools and potential therapeutic agents.
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the Ptch-mediated inhibition of Smoothened (Smo), allowing it to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of Hh target genes.
Performance Comparison of Hedgehog Pathway Agonists
The activity of Hedgehog pathway agonists is typically quantified by their half-maximal effective concentration (EC50) in a reporter assay. This value represents the concentration of the agonist that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency.
Below is a summary of the reported EC50 values for this compound and other common Hh pathway agonists. It is important to note that these values were obtained from different studies and assay conditions, which can influence the absolute EC50 values. Therefore, this table should be used for general comparison, and for direct and precise comparison, these compounds should be evaluated side-by-side in the same experimental setup.
| Agonist | Reported EC50 | Cell Line/Assay System |
| This compound | 1 nM | Not specified in all sources |
| Purmorphamine | 1 µM | Shh Light2 cells (Gli-luciferase reporter) |
| 500 nM | C3H10T1/2 cells | |
| SAG (Smoothened Agonist) | ~3 nM | Not specified in all sources |
Experimental Protocols: Gli-Luciferase Reporter Assay
The most common method for validating the activity of Hh pathway modulators is the Gli-dependent luciferase reporter assay. This assay utilizes a cell line that has been engineered to express the firefly luciferase enzyme under the control of a promoter containing multiple Gli binding sites. Activation of the Hh pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.
Materials
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: DMEM with 0.5% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Hedgehog Pathway Agonists: this compound, Purmorphamine, SAG (dissolved in DMSO to create stock solutions).
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega) containing Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Methodology
-
Cell Seeding:
-
Trypsinize and count the reporter cells.
-
Seed the cells into a white, opaque 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Hedgehog pathway agonists (this compound, Purmorphamine, SAG) in assay medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known potent agonist).
-
After 24 hours, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared agonist dilutions or control solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
After the 48-hour incubation, remove the plate from the incubator and allow it to cool to room temperature.
-
Carefully remove the medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Add 100 µL of LAR II to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value for each agonist.
-
Visualizing the Process
To better understand the underlying biology and experimental procedure, the following diagrams have been generated.
Caption: The Hedgehog Signaling Pathway.
Caption: Gli-Luciferase Reporter Assay Workflow.
Unveiling the Potency of Hh-Ag1.5: A Comparative Guide to Smoothened Agonists
For researchers, scientists, and drug development professionals navigating the intricate landscape of Hedgehog (Hh) signaling, the selection of a potent and reliable Smoothened (SMO) agonist is paramount. This guide provides a comprehensive comparison of Hh-Ag1.5 with other widely used SMO agonists, namely SAG and Purmorphamine. By presenting experimental data, detailed protocols, and visual pathway representations, this document aims to facilitate an informed decision-making process for your research needs.
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making it a key target for therapeutic intervention. Small molecule agonists of the transmembrane protein Smoothened (SMO), a key activator of the Hh pathway, are invaluable tools for studying this pathway and for developing novel therapeutic strategies.
Comparative Efficacy of SMO Agonists
The following table summarizes the reported efficacy of this compound, SAG, and Purmorphamine in various cell lines and assays. The half-maximal effective concentration (EC50) is a common measure of a drug's potency, with lower values indicating higher potency.
| Compound | Cell Line | Assay Type | Reported EC50/IC50 | Reference |
| This compound | - | Hedgehog (Hh) pathway activation | ~1 nM | [1] |
| This compound | Shh-LIGHT2 | Gli-luciferase reporter | ~7 nM | [2] |
| SAG | Shh-LIGHT2 | Gli-luciferase reporter | ~3 nM | [3] |
| SAG | C3H10T1/2 | Alkaline Phosphatase Assay | 0.13 µM | [4] |
| Purmorphamine | Shh-LIGHT2 | Gli-luciferase reporter | ~1 µM | [5] |
| Purmorphamine | C3H10T1/2 | Alkaline Phosphatase Assay | 0.8 µM - 1 µM | |
| Purmorphamine | HEK293T | BODIPY-cyclopamine binding | ~1.5 µM (IC50) |
Key Observations:
-
This compound consistently demonstrates high potency with EC50 values in the low nanomolar range, making it one of the most potent SMO agonists identified.
-
SAG also exhibits high potency, with reported EC50 values in the low nanomolar range in reporter assays.
-
Purmorphamine is a widely used SMO agonist but generally displays lower potency, with EC50 values in the micromolar range.
The choice of agonist will ultimately depend on the specific experimental context, including the cell type and the desired concentration range for pathway activation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the efficacy of SMO agonists.
Gli-Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Hedgehog pathway. It utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) that has been engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hh pathway leads to the expression of Gli transcription factors, which in turn drive the expression of luciferase. The amount of light produced is proportional to the level of pathway activation.
Materials:
-
Gli-luciferase reporter cell line (e.g., Gli Reporter NIH3T3 Cell Line)
-
Cell culture medium (e.g., DMEM with 10% calf serum)
-
SMO agonist (this compound, SAG, or Purmorphamine)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter cells into a 96-well plate at a density of approximately 25,000 cells per well. Incubate overnight to allow for cell attachment.
-
Agonist Treatment: Prepare serial dilutions of the SMO agonist in the appropriate assay medium. Remove the culture medium from the cells and add the agonist dilutions. Include a vehicle control (e.g., DMSO). Incubate for 24-30 hours.
-
Luciferase Measurement: Add the luciferase assay reagent to each well and incubate at room temperature for approximately 15 minutes, protected from light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the signal to the vehicle control to determine the fold induction of luciferase activity.
Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
The Hedgehog pathway is known to play a role in osteoblast differentiation. This assay measures the activity of alkaline phosphatase, an early marker of osteogenesis, in mesenchymal stem cells (e.g., C3H10T1/2) treated with SMO agonists.
Materials:
-
C3H10T1/2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Osteogenic differentiation medium
-
SMO agonist (this compound, SAG, or Purmorphamine)
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Lysis buffer (e.g., Tris-HCl with Triton X-100)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Differentiation: Seed C3H10T1/2 cells in a 96-well plate. Once confluent, switch to osteogenic differentiation medium containing the SMO agonist at various concentrations. Culture for several days (e.g., 3, 7, 11 days), changing the medium as required.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate to ensure complete cell lysis.
-
Enzyme Reaction: Add the alkaline phosphatase substrate (pNPP) to each well. Incubate at 37°C. The enzyme will convert the substrate to a colored product (p-nitrophenol).
-
Data Acquisition: Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: Generate a standard curve using known concentrations of p-nitrophenol. Use the standard curve to determine the ALP activity in the cell lysates. Normalize the ALP activity to the total protein concentration in each sample.
Visualizing the Molecular Landscape
To better understand the mechanism of action of this compound and other SMO agonists, it is essential to visualize the Hedgehog signaling pathway and the experimental workflow for their evaluation.
Caption: The Hedgehog signaling pathway. In the "OFF" state, PTCH1 inhibits SMO, leading to the degradation of GLI transcription factors. In the "ON" state, Hedgehog ligand binding to PTCH1 relieves this inhibition, activating SMO and allowing GLI proteins to translocate to the nucleus and induce target gene expression. Small molecule agonists like this compound directly activate SMO, bypassing the need for Hedgehog ligand.
Caption: A typical experimental workflow for the screening and validation of Smoothened (SMO) agonists. The process begins with a primary screen of a compound library, followed by hit identification, dose-response analysis to determine potency, and validation through secondary assays before proceeding to lead optimization.
References
Validating Downstream Gene Expression After Hh-Ag1.5 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hh-Ag1.5, a potent Hedgehog (Hh) signaling pathway agonist, with other alternatives. It includes supporting experimental data and detailed protocols to assist researchers in validating downstream gene expression following treatment.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a small-molecule agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog signaling pathway.[1] It activates the pathway by binding to Smo, initiating a signaling cascade that leads to the activation of Gli transcription factors and the subsequent expression of Hh target genes.[2] this compound is a potent agonist with an effective concentration (EC50) of 1 nM.[3][4]
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is also implicated in tissue homeostasis and regeneration in adults.[5] Dysregulation of this pathway is associated with various developmental abnormalities and cancers. The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the inhibition of Ptch on the G protein-coupled receptor-like protein Smoothened (Smo). Activated Smo then triggers a downstream cascade that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). These transcription factors then translocate to the nucleus and induce the expression of target genes, including GLI1 and PTCH1, which are themselves components of the pathway and serve as reliable markers of pathway activation.
Hedgehog Signaling Pathway Activation by this compound
Caption: Hedgehog signaling pathway activation by this compound.
Experimental Workflow for Validating Downstream Gene Expression
A typical workflow to validate the effect of this compound on downstream gene expression involves cell culture, treatment with the compound, and subsequent analysis of target gene expression at the mRNA and protein levels.
Caption: Experimental workflow for validating downstream gene expression.
Comparison of this compound with Other Hedgehog Pathway Modulators
The activity of this compound can be compared to other known modulators of the Hedgehog pathway. These include other agonists, such as SAG, and antagonists, such as Cyclopamine and Vismodegib.
| Compound | Target | Mechanism of Action | Effect on Downstream Gene Expression (e.g., Gli1, Ptch1) |
| This compound | Smoothened (SMO) | Agonist | Upregulation |
| SAG (Smoothened Agonist) | Smoothened (SMO) | Agonist | Upregulation |
| Purmorphamine | Smoothened (SMO) | Agonist | Upregulation |
| Cyclopamine | Smoothened (SMO) | Antagonist | Downregulation |
| Vismodegib | Smoothened (SMO) | Antagonist | Downregulation |
| GANT61 | GLI1/2 | Antagonist | Downregulation |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gli1 and Ptch1 Expression
-
Cell Culture and Treatment: Plate cells (e.g., NIH/3T3) in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) or with other modulators for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or Actb) for normalization.
-
Primer Example (Mouse):
-
Gli1 Forward: 5'-CCAAGCCAACTTTATGTCAGGG-3'
-
Gli1 Reverse: 5'-AGGCAGAGATGGGAGGTCCTC-3'
-
Ptch1 Forward: 5'-CACTACAAATCCGACAGCTCCA-3'
-
Ptch1 Reverse: 5'-GGCAGATCTTCTGCCACAACTT-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blotting for GLI1 and PTCH1 Protein Expression
-
Cell Culture and Treatment: Follow the same procedure as for qPCR.
-
Protein Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
This guide provides a framework for researchers to validate the downstream effects of this compound and compare its activity with other Hedgehog pathway modulators. The provided protocols offer a starting point for designing and executing experiments to investigate the role of this potent agonist in various biological contexts.
References
Safety Operating Guide
Navigating the Safe Disposal of Hh-Ag1.5: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals utilizing the potent Hedgehog (Hh) pathway agonist, Hh-Ag1.5, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed or inhaled, may cause damage to fertility or an unborn child, and poses a long-term hazard to aquatic life[1]. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, a properly fitted respirator is necessary[1].
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the segregation and disposal of different types of waste contaminated with this compound.
-
Segregation of Waste Streams:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, and gloves. These items should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, leak-proof, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard pictograms (e.g., health hazard, environmental hazard)[1].
-
-
Decontamination of Work Surfaces:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces with a suitable laboratory disinfectant or cleaning agent.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Do not pour any liquid waste containing this compound down the drain, as it is harmful to aquatic life[1].
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Category 4 | [1] |
| Acute Toxicity (Inhalation) | Category 4 | |
| Reproductive Toxicity | Category 1B | |
| Aquatic Hazard (Short-term) | Category 3 | |
| Aquatic Hazard (Long-term) | Category 3 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: Comprehensive Guidance on Handling Hh-Ag1.5
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hh-Ag1.5, a potent small-molecule agonist of the Smoothened (Smo) receptor used to activate the Hedgehog signaling pathway. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is classified as harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children.[1] The following procedures provide a clear, step-by-step approach to its safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear for handling this compound.
| Area of Protection | Required PPE | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate filter for dusts and aerosols. Ensure a proper fit and perform a seal check before each use.[1] |
| Eye and Face Protection | Safety glasses with side shields, or goggles, and a face shield | Safety glasses must be worn at all times. A face shield is required when there is a risk of splashing or aerosol generation. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Wear gloves at all times when handling the compound or contaminated surfaces. Change gloves immediately if they become contaminated. A lab coat should be worn to protect clothing and skin. |
| Full Body Protection | Protective clothing | As appropriate for the scale of work, consider additional protective clothing to prevent any skin contact.[1] |
Operational Plan: Safe Handling of this compound
Following a stringent operational plan minimizes the risk of exposure and contamination. The workflow below outlines the essential steps for safely handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Obtain Special Instructions: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) and any other available safety information.[1]
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Reconstitution:
-
Handle the solid form of this compound with care to avoid generating dust.
-
When preparing solutions, add the solvent slowly to the solid to minimize aerosolization. This compound is soluble in DMSO.
-
-
Experimental Use:
-
Keep all containers of this compound tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
-
Doff Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid cross-contamination.
-
Waste Disposal: Dispose of all this compound waste, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Segregate Waste: Collect all waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
